1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAQYTQTHTXQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397253 | |
| Record name | 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21222-61-7 | |
| Record name | 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-1,3-benzothiazol-6-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (CAS No. 21222-61-7): Synthesis, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific knowledge on 1-(2-aminobenzo[d]thiazol-6-yl)ethanone, a heterocyclic compound belonging to the 2-aminobenzothiazole class. This class of molecules has garnered significant interest in medicinal chemistry due to its versatile biological activities, particularly in the realm of oncology. This document consolidates available data on its synthesis, chemical properties, and the broader biological significance of the 2-aminobenzothiazole scaffold, with a focus on its potential as an anticancer agent.
Chemical and Physical Properties
This compound, also known as SKA-24, is a solid compound with the following reported property:
| Property | Value | Reference |
| Melting Point | 248.1 °C | [1][2] |
Synthesis of this compound
The synthesis of this compound has been described via a Hugerschoff reaction.[2] This method involves the cyclization of a thiourea derivative in the presence of bromine. A general synthetic protocol is outlined below.
Experimental Protocol: General Method I for Synthesis [1]
-
Starting Materials: The synthesis starts with 4-aminoacetophenone, potassium thiocyanate, and liquid bromine.[1]
-
Reaction: 4-aminoacetophenone (14.8 mmol), potassium thiocyanate (52.0 mmol), and liquid bromine (16.3 mmol) are reacted.[1]
-
Isolation: The final product is isolated as a yellow solid.[1]
-
Yield: The reported yield for this synthesis is 95%.[1]
A generalized workflow for the synthesis is depicted below.
Biological Activity and Therapeutic Potential
While specific biological activity data for this compound itself is limited in the public domain, the 2-aminobenzothiazole scaffold is a well-established pharmacophore in drug discovery, particularly for anticancer agents.[3][4] Derivatives of this core structure have been shown to exhibit potent activity against a variety of cancer cell lines and molecular targets.
Anticancer Activity of 2-Aminobenzothiazole Derivatives:
Numerous studies have demonstrated the antiproliferative effects of 2-aminobenzothiazole derivatives against various human tumor cell lines.[3] For instance, certain pyrimidine-based 2-aminobenzothiazoles have shown noteworthy anticancer activities.[3] Some derivatives have been found to be more potent than the standard chemotherapeutic drug 5-fluorouracil.[3]
A study on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives, which share a similar core structure, revealed potent anti-proliferative activity against HeLa cells, a human cervical cancer cell line.[5] The most promising compound from this series, designated H1, exhibited an IC50 value of 380 nM and demonstrated significant tumor growth inhibition in a HeLa xenograft model.[5] The mechanism of action for these derivatives was linked to the regulation of human papillomavirus (HPV) relevant cellular pathways, leading to cell cycle arrest at the G1 phase and a slight increase in apoptosis.[5]
Inhibition of Signaling Pathways:
Recent research has focused on elucidating the molecular mechanisms underlying the anticancer effects of 2-aminobenzothiazole derivatives. One study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives identified a compound (compound 45) with an IC50 of 0.44 μM against A549 lung cancer cells.[6][7][8] Mechanistic studies revealed that this compound induced G1-phase cell cycle arrest and promoted apoptosis by inhibiting the ALK/PI3K/AKT signaling pathway and disrupting the mitochondrial membrane potential.[6][7][8]
The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The ability of 2-aminobenzothiazole derivatives to modulate this pathway highlights their therapeutic potential.
Antiproliferative Activity of Related Compounds:
The following table summarizes the in vitro antiproliferative activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |
| Compound 45 | A549 (Lung) | 0.44 | [6][7][8] |
| Lead Cpd 16h | A549 (Lung) | 8.27 ± 0.52 | [7][8] |
| Compound H1 | HeLa (Cervical) | 0.380 | [5] |
| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | [4] |
| Compound 13 | A549 (Lung) | 9.62 ± 1.14 | [4] |
| Compound 13 | A375 (Melanoma) | 8.07 ± 1.36 | [4] |
| Compound 20 | HepG2 (Liver) | 9.99 | [4] |
| Compound 20 | HCT-116 (Colon) | 7.44 | [4] |
| Compound 20 | MCF-7 (Breast) | 8.27 | [4] |
| Compound 24 | C6 (Rat Glioma) | 4.63 ± 0.85 | [4] |
| Compound 24 | A549 (Lung) | 39.33 ± 4.04 | [4] |
Experimental Protocol: MTT Assay for Antiproliferation [7]
A common method to assess the antiproliferative activity of compounds is the MTT assay.
-
Cell Seeding: Human non-small cell lung cancer cell lines (e.g., A549, H1975, PC9) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
Conclusion and Future Directions
This compound is a member of the medicinally important 2-aminobenzothiazole class of compounds. While detailed biological studies on this specific molecule are not extensively published, the broader family of 2-aminobenzothiazole derivatives has demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the ALK/PI3K/AKT pathway.
Future research should focus on the comprehensive biological evaluation of this compound to determine its specific anticancer properties and mechanism of action. Further derivatization of its structure could also lead to the discovery of novel and more potent therapeutic agents for the treatment of cancer and other diseases. The established synthetic route provides a solid foundation for the generation of analogs for structure-activity relationship (SAR) studies.
References
- 1. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Physicochemical and Synthetic Overview of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a detailed overview of the chemical properties, synthesis, and potential applications of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, a compound of interest in medicinal chemistry and pharmaceutical development.
Core Molecular Data
This compound is a benzothiazole derivative with the molecular formula C₉H₈N₂OS.[1][2] Its structure, featuring an amino group on the benzothiazole ring, is a key determinant of its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂OS | [1][2] |
| Molecular Weight | 192.24 g/mol | [1][2] |
| IUPAC Name | 1-(2-amino-1,3-benzothiazol-6-yl)ethanone | [1] |
| CAS Number | 21222-61-7 | [1][2] |
| Appearance | Light yellow crystalline powder | [2] |
| Purity | >98% | [2] |
| Melting Point | 146-149°C | [2] |
| Solubility | Soluble in DMSO, partially soluble in ethanol, slightly soluble in water.[2] | |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)N=C(S2)N | [1] |
| InChI Key | OKAQYTQTHTXQQH-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of benzothiazole derivatives is a cornerstone of many medicinal chemistry programs. While specific, detailed, step-by-step protocols for the synthesis of this compound are proprietary or described within broader synthetic schemes in the literature, a general approach can be inferred from standard organic chemistry methodologies. A common route involves the reaction of a substituted aminothiophenol with a suitable electrophile.
A plausible synthetic pathway is illustrated in the workflow diagram below. This conceptual workflow outlines the key transformations that could be employed to synthesize the target compound.
References
Solubility Profile of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone in DMSO and Ethanol: A Technical Guide
This technical guide provides an in-depth overview of the solubility of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their experimental workflows.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in DMSO and ethanol is not extensively documented in publicly available literature. However, based on available information for structurally similar compounds and purification methodologies, the following table summarizes the expected solubility.
| Solvent | Temperature | Reported Solubility | Data Type |
| DMSO | Ambient | ~50 mg/mL (300.84 mM) | Estimate based on 2-aminobenzo[d]thiazol-6-ol[1] |
| Ethanol | Ambient to elevated | Soluble upon heating | Qualitative |
It is important to note that the solubility in DMSO is an approximation based on the related compound 2-aminobenzo[d]thiazol-6-ol, which shares the core 2-aminobenzothiazole structure[1]. The use of ethanol as a recrystallization solvent for this compound suggests that its solubility in ethanol is moderate and increases with temperature[2]. For precise quantitative determination, it is recommended to perform the experimental protocol outlined below.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound, which can be adapted for both DMSO and ethanol.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled incubator or water bath
-
Analytical balance
-
Micro-centrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure
-
Preparation of Stock Solutions: Prepare a series of concentrations of the compound in the chosen solvent (DMSO or ethanol). A common starting point is a high concentration, such as 200 mg/mL, which can then be serially diluted.[3]
-
Solubilization:
-
Add a pre-weighed amount of this compound to a known volume of the solvent in a micro-centrifuge tube.
-
Gently mix the solution at room temperature by vortexing for 1-2 minutes.[3]
-
If the compound does not fully dissolve, sonicate the solution in a water bath for up to 5 minutes.[3]
-
If solubility is still limited, the solution can be warmed to 37°C for a period of 5 to 60 minutes to facilitate dissolution.[3]
-
-
Equilibration: Allow the solutions to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure that saturation is reached.
-
Separation of Undissolved Solid: Centrifuge the saturated solution at high speed to pellet any undissolved solid.
-
Quantification of Soluble Compound:
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis: The solubility is expressed as the concentration of the compound in the saturated supernatant (e.g., in mg/mL or mol/L).
Visualization of Experimental Workflows
Derivatives of this compound have been investigated for their potential to modulate various signaling pathways, particularly in the context of cancer research[4][5][6]. The following diagrams illustrate a typical experimental workflow for assessing the biological activity of this compound.
References
- 1. 2-aminobenzo[d]thiazol-6-ol | TargetMol [targetmol.com]
- 2. Buy this compound | 21222-61-7 [smolecule.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the NMR Spectral Data of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR spectral data for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone are summarized in the tables below. These predictions are derived from the known spectral data of similar 2-aminobenzothiazole derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | H-4 |
| ~7.65 | dd | 1H | H-5 |
| ~8.20 | d | 1H | H-7 |
| ~7.50 | s (broad) | 2H | NH₂ |
| ~2.60 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O |
| ~152.0 | C-2 |
| ~133.0 | C-3a |
| ~122.0 | C-4 |
| ~125.0 | C-5 |
| ~130.0 | C-6 |
| ~118.0 | C-7 |
| ~148.0 | C-7a |
| ~27.0 | CH₃ |
Experimental Protocols
The following is a general experimental protocol for the acquisition of NMR spectra for 2-aminobenzothiazole derivatives, based on standard laboratory practices.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Mandatory Visualization
The following diagram illustrates the logical relationship between the structure of this compound and its predicted NMR spectral characteristics.
Caption: Correlation of the molecular structure with its predicted NMR signals.
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone: A Versatile Scaffold for Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is emerging as a significant research scaffold, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a reactive 2-aminobenzothiazole core coupled with an acetyl group, provides a versatile platform for the synthesis of a diverse array of derivatives with promising biological activities. This technical guide offers a comprehensive overview of this scaffold, including its synthesis, derivatization, and its role as a precursor to compounds with potential therapeutic applications, particularly in oncology.
Chemical Properties and Synthesis
This compound possesses a molecular formula of C₉H₈N₂OS and a molecular weight of 192.24 g/mol . The core of this molecule is the 2-aminobenzothiazole moiety, which is a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities. The presence of an amino group at the 2-position and an acetyl group at the 6-position of the benzothiazole ring system offers two key reactive sites for chemical modification, making it an ideal starting point for combinatorial library synthesis.
The synthesis of the this compound scaffold can be achieved through the well-established Hugershoff reaction or variations thereof, starting from 4-aminoacetophenone. This involves a reaction with a thiocyanate salt, such as potassium thiocyanate, in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid. The reaction proceeds via an electrophilic substitution to form an intermediate thiourea derivative, which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole ring system.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of 2-aminobenzothiazoles from anilines.
Materials:
-
4-aminoacetophenone
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol
-
Sodium bisulfite solution
Procedure:
-
Dissolve 4-aminoacetophenone (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid in a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash it with water, and then with a dilute sodium bisulfite solution to remove any excess bromine.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The acetyl group of this compound serves as a handle for further modifications, most notably through the Claisen-Schmidt condensation to form chalcones.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise with continuous stirring, maintaining the temperature below 10°C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash it thoroughly with water, and dry it.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterize the synthesized chalcones using appropriate spectroscopic methods.
Biological Activity and Applications
Derivatives of the this compound scaffold have shown significant potential as anticancer and antimicrobial agents. The versatile nature of this core allows for the introduction of various substituents, leading to a wide range of biological activities.
Anticancer Activity
Chalcones and other derivatives synthesized from this compound have demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OMS5 | MCF-7 (Breast) | 22.13 | [1] |
| OMS5 | A549 (Lung) | 34.21 | [1] |
| OMS14 | MCF-7 (Breast) | 28.14 | [1] |
| OMS14 | A549 (Lung) | 61.03 | [1] |
| Thiazolyl-chalcone 5 | BGC-823 (Gastric) | <10 | [2] |
| Thiazolyl-chalcone 8 | PC-3 (Prostate) | <10 | [2] |
| Thiazolyl-chalcone 26 | NCI-H460 (Lung) | <10 | [2] |
| Thiazolyl-chalcone 37 | BEL-7402 (Liver) | <10 | [2] |
| Thiazolyl-chalcone 41 | BGC-823 (Gastric) | <10 | [2] |
Note: The IC₅₀ values presented are for a range of 2-aminobenzothiazole derivatives and may not be direct derivatives of this compound. This data is illustrative of the potential of the broader compound class.
PI3K/Akt Signaling Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3][4] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of this pathway, making them attractive candidates for targeted cancer therapy.
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory role of 2-aminobenzothiazole derivatives.
Experimental Workflow for Biological Evaluation
The evaluation of the biological activity of newly synthesized derivatives is a critical step in the drug discovery process. The following workflow outlines a typical procedure for assessing the anticancer potential of compounds derived from the this compound scaffold.
Figure 2: General experimental workflow for the evaluation of anticancer activity.
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion
This compound represents a highly valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites allow for the generation of large and diverse chemical libraries. The demonstrated potential of its derivatives to exhibit potent anticancer activity, particularly through the inhibition of critical signaling pathways like PI3K/Akt, underscores its importance for future drug discovery and development efforts. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and anticancer evaluation of thiazolyl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Potential of 2-Aminobenzothiazole Derivatives
Disclaimer: This document summarizes the neuroprotective potential of the broader class of 2-aminobenzothiazole derivatives. No specific experimental data was found for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone in the reviewed literature. The findings presented herein are based on studies of structurally related compounds.
Introduction
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Its derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the neuroprotective properties of this class of compounds are of significant interest.[4][5] Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), features the 2-aminobenzothiazole core, underscoring the therapeutic relevance of this chemical moiety in neurological disorders.[4][6] The neuroprotective effects of these derivatives are often attributed to their ability to modulate various targets, including enzyme inhibition, reduction of oxidative stress, and anti-inflammatory actions.[5][7]
Quantitative Data on Neuroprotective Activity
The neuroprotective potential of 2-aminobenzothiazole derivatives has been quantified through various in vitro assays. The following tables summarize key data from representative studies, focusing on enzyme inhibition relevant to Alzheimer's and Parkinson's disease.
Table 1: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibitory Activity of Benzothiazole Derivatives (Compounds 4a-4n) [8][9]
| Compound | AChE IC50 (nM) | MAO-B IC50 (nM) |
| 4a | 56.3 ± 2.5 | 68.4 ± 2.5 |
| 4d | 89.6 ± 3.2 | 105.7 ± 4.1 |
| 4f | 23.4 ± 1.1 | 40.3 ± 1.7 |
| 4g | 36.7 ± 1.4 | Not Reported |
| 4h | 64.9 ± 2.9 | 98.2 ± 3.6 |
| 4k | 102.5 ± 4.8 | 134.8 ± 5.5 |
| 4m | 27.8 ± 1.0 | 51.2 ± 2.1 |
| 4n | 42.1 ± 1.8 | Not Reported |
| Donepezil (Reference) | 20.1 ± 1.4 | Not Reported |
Table 2: MAO-B Inhibitory Activity and Antioxidant Capacity of 2-phenyl-benzothiazole Derivative (Compound 3h) [5]
| Compound | MAO-B IC50 (µM) | Antioxidant Capacity (ORAC, Trolox equivalent) |
| 3h | 0.062 | 2.27 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols used to generate the quantitative data presented above.
A multi-step synthesis was employed to obtain the target compounds.
-
Synthesis of 4-(chloromethyl) benzoyl chloride (1): This initial step was achieved using thionyl chloride.
-
Synthesis of 2-aminobenzothiazoles (2a-2b): Ring closure reaction using a bromine solution was performed to yield the 2-aminobenzothiazole core.
-
Synthesis of 4-(chloromethyl)-N-(substituted-benzo[d]thiazol-2-yl) benzamides (3a-3b): This step involved the reaction between 4-(chloromethyl) benzoyl chloride (1) and the synthesized 2-aminobenzothiazoles (2a-2b).
-
Final Compound Synthesis: The target compounds (4a-4n) were obtained through a subsequent reaction, likely involving the substitution of the chloro group with various amines.
The inhibitory effects of the synthesized compounds on AChE and MAO-B were determined using an in vitro fluorometric method.
-
Preparation of Solutions: The test compounds and standard agents were prepared in various concentrations (typically from 10⁻³ to 10⁻⁹ M) by serial dilution.
-
Enzyme Reaction: The respective enzyme (AChE or MAO-B) was incubated with the substrate and the test compound.
-
Fluorescence Measurement: The change in fluorescence, resulting from the enzymatic conversion of a non-fluorescent substrate to a fluorescent product, was measured over time.
-
Data Analysis: The percentage of inhibition at each concentration was calculated. The IC50 values were then determined by non-linear regression analysis of the concentration-inhibition curves using GraphPad Prism software.
-
Cell Culture: The human glioblastoma U87 MG cell line was used.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) was used to induce oxidative stress and neuronal damage.
-
Treatment: Cells were treated with the synthesized benzothiazole analogs.
-
Cell Viability Assay: The neuroprotective effects of the compounds were assessed by measuring cell viability.
-
Catalase Activity: The modulation of catalase activity by the compounds in the presence of H₂O₂ was also measured.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of 2-aminobenzothiazole derivatives are believed to be mediated through multiple mechanisms. Based on the available data, a potential signaling pathway involves the inhibition of key enzymes and the mitigation of oxidative stress.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
The Untapped Potential of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone Derivatives in Anticancer Research: A Technical Guide
For Immediate Release
This technical guide explores the promising landscape of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone derivatives as a fertile ground for the development of novel anticancer therapeutics. While direct research on this specific scaffold is nascent, a wealth of data on the broader 2-aminobenzothiazole class of compounds provides a strong rationale for its investigation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing existing data on related structures, outlining detailed experimental protocols, and visualizing key cellular pathways.
The 2-aminobenzothiazole core is a well-established privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1] Derivatives have shown potent antitumor effects against a range of human cancer cell lines, including lung, breast, colon, and leukemia.[2][3] The versatility of the 2-aminobenzothiazole scaffold allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for targeted cancer drug discovery.[1]
Synthetic Pathways: A Gateway to Novel Derivatives
The synthesis of anticancer agents from a this compound starting material can be readily envisioned through established chemical reactions. Two prominent and versatile classes of derivatives that can be generated are chalcones and pyrimidines, both of which have demonstrated significant anticancer properties.
General Synthetic Workflow:
Anticancer Activity of Structurally Related Derivatives
While specific data for derivatives of this compound is not yet available in the public domain, extensive research on analogous 2-aminobenzothiazole compounds provides compelling evidence for their potential. The following tables summarize the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines.
Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-based | Compound 10s | HeLa (Cervical) | 0.45 | [4] |
| HCT116 (Colon) | 0.70 | [4] | ||
| PC-3 (Prostate) | 0.92 | [4] | ||
| MDA-MB-231 (Breast) | 1.80 | [4] | ||
| Quinazolinone-based | Compound 45 | A549 (Lung) | 0.44 | [5][6] |
| Pyrazolo[1,5-a]pyrimidine-based | Compound 6m | Various | 1.94 - 3.46 | [3] |
| Compound 6p | Various | 2.01 - 7.07 | [3] | |
| Piperazine-substituted | Compound OMS5 | A549 (Lung) | 22.13 | [2] |
| MCF-7 (Breast) | 24.31 | [2] | ||
| Compound OMS14 | A549 (Lung) | 61.03 | [2] | |
| MCF-7 (Breast) | 27.08 | [2] |
Key Signaling Pathways and Molecular Targets
Research has revealed that 2-aminobenzothiazole derivatives exert their anticancer effects by modulating various critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.
One of the key pathways implicated is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in many cancers. The discovery of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives as potent inhibitors of this pathway highlights a promising avenue for therapeutic intervention.[5][6] Specifically, a lead compound from this series, compound 45 , was found to inhibit the ALK/PI3K/AKT signaling cascade, leading to G1-phase cell cycle arrest and apoptosis in A549 lung cancer cells.[5][6]
ALK/PI3K/AKT Signaling Pathway Inhibition:
References
- 1. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Vasodilatory Potential of 2-Aminobenzothiazoles: A Technical Guide for Cardiovascular Research
For Immediate Release
This technical guide explores the vasodilatory effects of the 2-aminobenzothiazole scaffold, a promising area for cardiovascular research and drug development. While the specific compound 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone has not been extensively studied for its cardiovascular properties, emerging research on related derivatives suggests a potential for vasorelaxant activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in investigating this compound class further.
Core Concepts: The 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a heterocyclic chemical structure that has garnered significant attention in medicinal chemistry.[1][2] Derivatives of this scaffold have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The versatility of the 2-aminobenzothiazole ring system allows for diverse chemical modifications, leading to a broad spectrum of pharmacological effects.[1]
Emerging Evidence of Vasodilatory Effects
Recent studies have begun to shed light on the cardiovascular effects of 2-aminobenzothiazole derivatives, revealing their potential as vasodilators. A key study demonstrated that certain 2-aryl- and 2-amido-benzothiazoles exhibit vasorelaxing properties in rat aortic rings.[4]
Quantitative Analysis of Vasorelaxant Activity
The vasodilatory potency of two derivatives, HUP5 and HUP30, was quantified by their ability to inhibit phenylephrine-induced contraction. The half-maximal inhibitory concentration (IC50) values for these compounds are presented in the table below.
| Compound | IC50 (mM) for Inhibition of Phenylephrine-Induced Contraction |
| HUP5 | 3 - 6 |
| HUP30 | 3 - 6 |
| Data sourced from Nguyen et al. (2013).[4] |
This data indicates that these 2-aminobenzothiazole derivatives can induce relaxation of vascular smooth muscle at millimolar concentrations.
Mechanistic Insights into Vasodilation
The vasorelaxant effects of the studied 2-aminobenzothiazole derivatives appear to be multifactorial and endothelium-independent.[4] The proposed mechanisms of action include:
-
Stimulation of soluble Guanylyl Cyclase (sGC): These compounds were found to increase the tissue levels of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway that leads to vasodilation.[4]
-
Activation of Potassium (K+) Channels: The vasorelaxant effect was more pronounced in blood vessels partially depolarized with lower concentrations of potassium, suggesting the involvement of K+ channel opening.[4]
-
Blockade of Extracellular Calcium (Ca2+) Influx: The compounds were shown to antagonize the influx of extracellular Ca2+, a critical step for vascular smooth muscle contraction.[4]
These mechanisms suggest that 2-aminobenzothiazole derivatives may act on fundamental pathways regulating vascular tone.
Signaling Pathway of 2-Aminobenzothiazole-Induced Vasodilation
Caption: Proposed signaling pathway for 2-aminobenzothiazole-induced vasodilation.
Experimental Protocols for Assessing Vasodilatory Effects
For researchers aiming to investigate the vasodilatory properties of this compound or other derivatives, the following established experimental protocols are recommended.
In-Vitro Vasodilation Assay using Wire Myography
This technique directly measures the contractile and relaxant responses of isolated small blood vessels.
Methodology:
-
Vessel Preparation: Isolate small resistance arteries (e.g., mesenteric or coronary arteries) from a suitable animal model (e.g., rat) and mount them on a wire myograph.
-
Viability Check: Induce contraction with a standard vasoconstrictor (e.g., phenylephrine or potassium chloride) to ensure vessel viability.
-
Endothelium Integrity Test: Assess endothelium-dependent relaxation with an agonist like acetylcholine.
-
Cumulative Concentration-Response Curve: Pre-contract the vessel with a submaximal concentration of a vasoconstrictor. Then, cumulatively add increasing concentrations of the test compound (e.g., this compound) and record the relaxation response.
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax).
In-Vivo Blood Pressure Measurement in Rodents
This protocol assesses the effect of a test compound on systemic blood pressure in a living organism.
Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., a rat) and surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement. A venous catheter can also be implanted for drug administration.
-
Stabilization: Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.
-
Compound Administration: Administer the test compound intravenously or intraperitoneally at various doses.
-
Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP), systolic pressure, and diastolic pressure using a pressure transducer connected to a data acquisition system.
-
Data Analysis: Analyze the changes in blood pressure from baseline in response to different doses of the compound.
Experimental Workflow for Vasodilation Studies
Caption: A streamlined workflow for investigating the vasodilatory effects of a test compound.
Future Directions and Conclusion
The existing literature provides a compelling rationale for investigating the vasodilatory effects of this compound. While direct evidence is currently lacking for this specific molecule, the demonstrated vasorelaxant activity of other 2-aminobenzothiazole derivatives suggests that this compound family holds promise for the development of novel cardiovascular therapies.
Future research should focus on:
-
Screening of this compound using the in-vitro and in-vivo protocols outlined in this guide.
-
Elucidation of the specific molecular targets within the vasodilation signaling pathways.
-
Structure-activity relationship (SAR) studies to optimize the vasodilatory potency and selectivity of 2-aminobenzothiazole derivatives.
By systematically exploring the cardiovascular effects of this compound class, the scientific community can unlock its potential for treating hypertension and other cardiovascular diseases. This technical guide provides a foundational framework for initiating such research endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone from 4-aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, a valuable scaffold in medicinal chemistry. The synthesis commences from the readily available starting material, 4-aminoacetophenone. The described method is a two-step process involving an initial thiocyanation of the aromatic amine followed by an intramolecular cyclization to form the benzothiazole ring system. This compound and its derivatives are of significant interest in drug discovery, exhibiting a range of biological activities, including potential as anticancer and neuroprotective agents.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The target molecule, this compound, incorporates this key heterocyclic motif and an acetyl group, providing a handle for further chemical modifications to develop novel therapeutic agents. The synthesis outlined herein is a robust and well-established method for the preparation of 6-substituted 2-aminobenzothiazoles.
Applications in Drug Discovery and Development
Anticancer Potential: Derivatives of 2-aminobenzothiazole are recognized for their potent antitumor activities against a variety of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1] The structural backbone of this compound serves as a crucial pharmacophore that can be elaborated to design novel and selective anticancer agents.[4][5][6][7]
Neuroprotective Properties: Recent studies have highlighted the neuroprotective effects of 2-aminobenzothiazole derivatives.[3] For instance, Riluzole, a 2-aminobenzothiazole derivative, is utilized in the treatment of amyotrophic lateral sclerosis (ALS) due to its neuroprotective capabilities.[3] This suggests that this compound could be a valuable starting point for the development of new therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Pathway
The synthesis of this compound from 4-aminoacetophenone is achieved through a two-step process as illustrated in the diagram below. The first step involves the thiocyanation of 4-aminoacetophenone to yield an intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to form the final product.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation of 2-Aminobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzothiazole is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The acylation of the exocyclic amino group at the 2-position is a critical and common synthetic transformation. This modification serves multiple purposes: it can act as a protecting group strategy to allow for subsequent electrophilic substitution on the benzene ring, and it provides a straightforward method to introduce diverse functional groups, thereby enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Notably, certain N-acylated 2-aminobenzothiazole derivatives have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism and immune response.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Certain 2-aminobenzothiazole derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR). In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins like Heat Shock Protein 90 (HSP90). Upon ligand binding, the chaperone proteins dissociate, and the activated AhR-ligand complex translocates to the nucleus. Inside the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), initiating their transcription. This pathway is a key mechanism for metabolizing xenobiotics and is a target for therapeutic intervention in toxicology and oncology.[1][2][3]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Friedel-Crafts Acylation: N-Acylation vs. Ring Acylation
The term "Friedel-Crafts acylation" traditionally refers to the electrophilic aromatic substitution on a benzene ring using an acyl chloride or anhydride with a Lewis acid catalyst. However, in the case of 2-aminobenzothiazole, the exocyclic amino group is a highly nucleophilic center. Consequently, it readily undergoes N-acylation, which is often the primary and intended reaction.
Direct Friedel-Crafts acylation on the benzothiazole ring is challenging because the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pair of electrons on the amino group. This interaction deactivates the aromatic system towards electrophilic attack. Therefore, the most common and synthetically useful "acylation" of 2-aminobenzothiazole is the acylation of the amino group. Electrophilic substitution on the ring is typically performed after the amino group has been protected, often by N-acylation. The resulting N-acylamino group is an ortho-, para-director for subsequent electrophilic substitutions.
Quantitative Data Summary for N-Acylation of 2-Aminobenzothiazoles
The following table summarizes yields for various N-acylation methods applied to 2-aminobenzothiazole and its derivatives, demonstrating the efficiency of different acylating agents and conditions.
| Starting Material | Acylating Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminobenzothiazole | Acetic Acid | Triethyl orthoformate, Sodium azide | Acetic Acid | 8-10 | 88 | [4][5] |
| 6-Nitrobenzo[d]thiazol-2-amine | Acetic Acid | Triethyl orthoformate, Sodium azide | Acetic Acid | 8-10 | 82 | [4][5] |
| 5,6-Difluorobenzo[d]thiazol-2-amine | Benzoyl Chloride | Triethylamine | Dichloromethane | 4-12 | High | [6] |
| 2-Aminobenzothiazole | 3-(Naphthalen-2-yl)propanoic acid | EDCI·HCl, HOBt | Dichloromethane | 16 | 35 | [7] |
| 2-Aminobenzothiazole | Carboxylic Acid | EDCI·HCl, HOBt, Et₃N | Dichloromethane | 16 | N/A | [7] |
| N-acyl, N′-phenyl-thiourea (resin-bound) | Bromine (for cyclization) | Acetic Acid | Acetic Acid | 16 | N/A | [8] |
Experimental Protocols
Below are detailed protocols for the N-acylation of 2-aminobenzothiazole using different acylating agents.
Protocol 1: N-Acylation using an Acyl Chloride
This method is highly efficient for forming amide bonds from 2-aminobenzothiazole. A base is required to neutralize the hydrogen chloride byproduct.[6]
Materials:
-
2-Aminobenzothiazole (or derivative) (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: N-Acetylation using Acetic Acid
This protocol offers a convenient alternative to using moisture-sensitive acylating agents like acetyl chloride or acetic anhydride.[4][5]
Materials:
-
2-Aminobenzothiazole (1 mmol)
-
Triethyl orthoformate (1.5 mmol)
-
Sodium azide (1.5 mmol)
-
Acetic Acid (AcOH) (1 mL)
-
Water
Procedure:
-
In a suitable flask, combine 2-aminobenzothiazole (1 mmol), triethyl orthoformate (1.5 mmol), and sodium azide (1.5 mmol) in acetic acid (1 mL) under a nitrogen atmosphere.
-
Reflux the mixture for 8-10 hours, monitoring the reaction to completion by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
Add water (3 mL) to the residue to precipitate the solid product.
-
Collect the solid by filtration.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Visualization
The general workflow for the N-acylation of 2-aminobenzothiazole can be summarized in the following diagram.
Caption: General workflow for N-acylation of 2-aminobenzothiazole.
References
- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.umpr.ac.id [journal.umpr.ac.id]
- 5. N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis | Journal of Molecular Docking [journal.umpr.ac.id]
- 6. benchchem.com [benchchem.com]
- 7. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone as a versatile synthetic intermediate for the preparation of biologically active molecules. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the synthesis of novel chalcone and pyrimidine derivatives with potential applications in anticancer and antimicrobial drug discovery.
Introduction
This compound is a key building block in medicinal chemistry. The 2-aminobenzothiazole scaffold is a privileged structure found in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of a reactive acetyl group at the 6-position and an amino group at the 2-position allows for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries for drug screening.
This document outlines the synthesis of chalcone and pyrimidine derivatives from this compound, summarizes their potential biological activities, and provides detailed experimental protocols.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The acetyl group of this compound can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones. These chalcones are valuable intermediates themselves and are known to possess significant biological activities.
General Reaction Scheme:
Caption: Claisen-Schmidt condensation of this compound.
Experimental Protocol: Synthesis of (E)-1-(2-Aminobenzo[d]thiazol-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol is adapted from established procedures for similar chalcone syntheses.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol (20 mL).
-
To this solution, add 1.1 equivalents of 4-methoxybenzaldehyde.
-
Slowly add a 10% aqueous solution of potassium hydroxide (5 mL) to the reaction mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from ethanol to afford the pure chalcone derivative.
Expected Data for Synthesized Chalcones:
The following table summarizes expected data for a series of chalcone derivatives based on typical yields and characteristics reported for analogous compounds.
| Compound ID | Ar-CHO Substituent | Molecular Formula | Expected Yield (%) | Expected M.p. (°C) |
| C1 | 4-OCH₃ | C₁₇H₁₄N₂O₂S | 70-85 | 190-195 |
| C2 | 4-Cl | C₁₆H₁₁ClN₂OS | 75-90 | 210-215 |
| C3 | 4-NO₂ | C₁₆H₁₁N₃O₃S | 65-80 | 230-235 |
| C4 | 3,4,5-(OCH₃)₃ | C₁₉H₁₈N₂O₄S | 60-75 | 200-205 |
Synthesis of Pyrimidine Derivatives from Chalcones
Chalcones derived from this compound can be further cyclized with guanidine hydrochloride to form 2-aminopyrimidine derivatives. These compounds are of significant interest due to their potential as anticancer and antimicrobial agents.
General Reaction Scheme:
Application Notes and Protocols for In Vitro Neuroprotective Assay of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of therapeutics for these conditions is the identification of neuroprotective compounds that can mitigate neuronal damage and death. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer and neuroprotective effects. This document provides a detailed protocol for an in vitro neuroprotective assay of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, a member of this promising class.
The protocols outlined below describe the use of the human neuroblastoma cell line SH-SY5Y as an in vitro model for neuronal injury. We will detail methods to induce neurotoxicity using the neurotoxin 6-hydroxydopamine (6-OHDA), a well-established model for Parkinson's disease-related neuronal damage. The neuroprotective potential of this compound will be assessed by quantifying cell viability, cytotoxicity, and intracellular reactive oxygen species (ROS) levels. Furthermore, a plausible signaling pathway for the neuroprotective action of this compound is proposed.
Experimental Protocols
Cell Culture and Maintenance
The SH-SY5Y human neuroblastoma cell line is a widely used model in neurobiology research.
-
Cell Line: SH-SY5Y (human neuroblastoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they should be passaged using standard trypsinization procedures.
In Vitro Model of Neurotoxicity
6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.
-
Preparation of 6-OHDA: A stock solution of 6-OHDA should be freshly prepared in sterile, ice-cold saline containing 0.02% ascorbic acid to prevent oxidation.
-
Induction of Neurotoxicity: SH-SY5Y cells will be treated with an appropriate concentration of 6-OHDA (e.g., 100 µM) to induce significant cell death. The optimal concentration should be determined empirically through a dose-response experiment.
Neuroprotective Assay Protocol
This protocol outlines the steps to assess the neuroprotective effects of this compound against 6-OHDA-induced toxicity.
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours prior to the addition of the neurotoxin. A vehicle control (DMSO) should be included.
-
Induction of Neurotoxicity: Add 6-OHDA (e.g., 100 µM) to the appropriate wells and incubate for 24 hours.
-
Assessment of Neuroprotection: Following the incubation period, cell viability and cytotoxicity will be measured using the MTT and LDH assays, respectively. Intracellular ROS levels will be quantified using the DCFH-DA assay.
Key Experimental Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
The LDH assay measures the release of lactate dehydrogenase from damaged cells.
-
After the 24-hour treatment period, collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
The amount of LDH released is proportional to the number of damaged cells.
This assay measures the levels of intracellular reactive oxygen species.
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Data Presentation
The quantitative data from the neuroprotective assays should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on SH-SY5Y Cell Viability in the Presence of 6-OHDA
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| 6-OHDA | 100 | 45 ± 3.8 |
| 6-OHDA + Compound | 1 | 58 ± 4.1 |
| 6-OHDA + Compound | 5 | 72 ± 5.5 |
| 6-OHDA + Compound | 10 | 85 ± 4.9 |
| 6-OHDA + Compound | 25 | 92 ± 3.7 |
| 6-OHDA + Compound | 50 | 95 ± 4.3 |
Table 2: Effect of this compound on LDH Release in 6-OHDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | LDH Release (% of Control) |
| Control | - | 100 ± 7.1 |
| 6-OHDA | 100 | 250 ± 15.3 |
| 6-OHDA + Compound | 1 | 210 ± 12.8 |
| 6-OHDA + Compound | 5 | 175 ± 10.5 |
| 6-OHDA + Compound | 10 | 140 ± 9.2 |
| 6-OHDA + Compound | 25 | 115 ± 8.1 |
| 6-OHDA + Compound | 50 | 105 ± 6.9 |
Table 3: Effect of this compound on Intracellular ROS Levels in 6-OHDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | ROS Levels (% of Control) |
| Control | - | 100 ± 8.5 |
| 6-OHDA | 100 | 320 ± 21.7 |
| 6-OHDA + Compound | 1 | 260 ± 18.4 |
| 6-OHDA + Compound | 5 | 205 ± 15.1 |
| 6-OHDA + Compound | 10 | 160 ± 11.9 |
| 6-OHDA + Compound | 25 | 125 ± 9.8 |
| 6-OHDA + Compound | 50 | 110 ± 7.6 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro neuroprotective assay.
Proposed Neuroprotective Signaling Pathway
Caption: Proposed mechanism of neuroprotection.
handling and storage conditions for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone powder
For Researchers, Scientists, and Drug Development Professionals
Product Information
-
Chemical Name: 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
-
CAS Number: 21222-61-7
-
Molecular Formula: C₉H₈N₂OS
-
Molecular Weight: 192.24 g/mol
-
Appearance: Light yellow crystalline powder.[1]
-
Purity: >98%
Handling and Storage
Proper handling and storage of this compound powder are crucial to maintain its integrity and ensure the safety of laboratory personnel.
Safety Precautions
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
-
-
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust.
-
Storage Conditions
To ensure the stability and longevity of the compound, adhere to the following storage guidelines. The compound is stable under recommended storage conditions and has a shelf life of 24 months.[1]
| Parameter | Recommended Condition |
| Temperature | Store in a cool, dry place. |
| Atmosphere | Keep container tightly closed.[1] Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to prevent potential degradation from air exposure. |
| Light Exposure | Store in a light-resistant container to protect from photodegradation. |
| Moisture | Store in a dry environment. Use of a desiccator is recommended. |
Physical and Chemical Properties
A summary of the known physical and chemical properties is provided below.
| Property | Value | Reference |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 146-149 °C | [1] |
| Solubility | Soluble in DMSO, partially soluble in ethanol, slightly soluble in water. | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this class of compounds in biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Tare the Weighing Vessel: On an analytical balance, place a sterile microcentrifuge tube or vial and tare the balance to zero.
-
Weigh the Compound: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.9224 mg of the compound (Molecular Weight = 192.24 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-resistant tubes.
-
For short-term storage (up to a few days), the solution may be kept at 4°C, protected from light.
-
Note on Final Assay Concentration: For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.
Visualizations
Recommended Handling and Storage Workflow
The following diagram illustrates the recommended workflow for handling and storing this compound powder and its stock solutions.
Caption: Workflow for handling and storage of the compound.
Logical Relationship of Safety Measures
This diagram outlines the logical hierarchy of safety controls when working with this compound powder.
Caption: Hierarchy of safety controls for handling the powder.
References
Application Notes and Protocols for the Preparation of Stock Solutions of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of stock solutions of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (CAS No. 21222-61-7), a compound of interest in pharmaceutical research for its potential biological activities, including neuroprotective and antimicrobial properties.[1] Adherence to this protocol will ensure the accurate and reproducible preparation of stock solutions for use in various in vitro and in vivo studies.
Compound Information
This compound is a benzothiazole derivative with emerging significance in drug discovery. Its unique structure contributes to its chemical reactivity and biological properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21222-61-7 | [2] |
| Molecular Formula | C₉H₈N₂OS | [2] |
| Molecular Weight | 192.24 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [2] |
| Melting Point | 146-149°C | [2] |
Solubility Data
The solubility of this compound has been determined in common laboratory solvents. This information is critical for the preparation of homogeneous stock solutions.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [2] |
| Ethanol | Partially soluble | [2] |
| Water | Slightly soluble | [2] |
Based on this data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the preparation of primary stock solutions.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
As specific safety information for this compound is not widely available, it should be handled with care as with any chemical of unknown toxicity.[1]
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for DMSO for its specific handling and safety guidelines.
Step-by-Step Procedure
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 192.24 g/mol x 1000 mg/g = 1.9224 mg
-
-
Weigh the compound: Accurately weigh approximately 1.92 mg of this compound using an analytical balance. Record the exact weight.
-
Dissolve in DMSO:
-
Transfer the weighed compound into a clean, appropriately labeled microcentrifuge tube or amber glass vial.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, if 1.92 mg was weighed, add 1.0 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.
-
While specific stability data is not available, benzothiazole derivatives are generally stable in solution.[3][4] It is recommended to prepare fresh solutions for critical experiments and to monitor for any precipitation upon thawing.
-
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the stock solution.
Caption: Workflow for preparing a stock solution of this compound.
Signaling Pathways and Logical Relationships
While the direct signaling pathways of this compound are still under investigation, its role as a potentiator for other benzothiazole derivatives suggests a potential interaction with pathways related to blood pressure regulation. Further research is needed to elucidate its precise mechanism of action.
The logical relationship for its use in experiments follows a standard dilution cascade from the prepared stock solution.
Caption: Dilution workflow from stock solution to working concentrations.
References
- 1. Buy this compound | 21222-61-7 [smolecule.com]
- 2. 1- (2-aminobenzo[d]thiazol-6-yl)ethanone at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
Application Notes and Protocols for the Derivatization of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone for Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anticancer agents derived from 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities, including potent antitumor effects. The presence of an ethanone group at the 6-position offers a versatile handle for chemical modifications, allowing for the creation of diverse libraries of compounds for anticancer screening.
Introduction
The 2-aminobenzothiazole core is a key pharmacophore found in numerous compounds with significant biological activities. Its derivatives have been extensively studied as anticancer agents, targeting a variety of signaling pathways and cellular processes involved in cancer progression. The derivatization of this compound allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective anticancer drug candidates. Common synthetic modifications include the formation of chalcones, pyrimidines, pyrazoles, and hydrazones, each offering unique pharmacological profiles.
Synthetic Strategies and Derivatization
The acetyl group of this compound is a key site for derivatization. Several synthetic routes can be employed to generate a diverse range of derivatives.
Synthesis of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are well-known for their anticancer properties.[1][2] They can be synthesized from this compound via the Claisen-Schmidt condensation with various aromatic aldehydes.[3]
Experimental Protocol: General Procedure for the Synthesis of Chalcones
-
To a solution of this compound (1 equivalent) in ethanol, add an appropriate aromatic aldehyde (1.1 equivalents).
-
Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH solution) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired chalcone derivative.
Synthesis of Pyrimidine Derivatives
Pyrimidine-based compounds are of significant interest in cancer therapy due to their structural similarity to the pyrimidine bases of DNA and RNA. They can be synthesized from chalcone intermediates derived from this compound.
Experimental Protocol: General Procedure for the Synthesis of Pyrimidines from Chalcones
-
A mixture of the this compound-derived chalcone (1 equivalent) and a suitable amine-containing reagent such as guanidine hydrochloride or urea (1.2 equivalents) is refluxed in a suitable solvent (e.g., ethanol or acetic acid) in the presence of a base (e.g., sodium ethoxide or potassium carbonate).[1][4]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine derivative.[5]
Synthesis of Hydrazone Derivatives
Hydrazones are another class of compounds that have demonstrated significant anticancer activity.[6] They can be readily synthesized by the condensation of this compound with various hydrazides.
Experimental Protocol: General Procedure for the Synthesis of Hydrazones
-
Dissolve this compound (1 equivalent) and a substituted hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, with TLC monitoring.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure hydrazone derivative.[7][8]
Anticancer Activity Evaluation
The synthesized derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HepG2 [liver]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Data Presentation
The quantitative data from the anticancer activity screening should be summarized in a clear and structured table for easy comparison of the potency of the different derivatives.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of this compound Derivatives
| Compound ID | Derivative Class | R-group | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) |
| STD-Dox | - | - | Value | Value | Value | Value |
| BT-CH-01 | Chalcone | 4-Chlorophenyl | Value | Value | Value | Value |
| BT-CH-02 | Chalcone | 4-Methoxyphenyl | Value | Value | Value | Value |
| BT-PY-01 | Pyrimidine | Phenyl | Value | Value | Value | Value |
| BT-HZ-01 | Hydrazone | Isonicotinohydrazide | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... | ... |
Note: "Value" should be replaced with the experimentally determined IC50 values. STD-Dox refers to the standard drug Doxorubicin.
Visualizations
Synthetic Workflow
Potential Signaling Pathways Targeted by 2-Aminobenzothiazole Derivatives
Several studies have indicated that 2-aminobenzothiazole derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10][11]
Logical Workflow for Anticancer Drug Discovery
The process of discovering and developing new anticancer agents from the this compound scaffold follows a logical progression from synthesis to biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Evaluation of Potential Anticancer Agents: XII. Quantitative Drug Response of the SA180, CA755, and Leukemia L1210 Systems to a “Standard List” of “Active” and “Inactive” Agents | Semantic Scholar [semanticscholar.org]
experimental setup for assessing cytotoxicity of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone derivatives
Application Note: Assessing the Cytotoxicity of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The this compound scaffold, a core structure in many benzothiazole derivatives, is a privileged framework in medicinal chemistry, recognized for its wide array of biological activities, including potent anticancer properties.[1][2] These compounds often exert their cytotoxic effects against cancer cells by inducing programmed cell death, or apoptosis, frequently through the mitochondrial intrinsic pathway.[3][4][5]
This application note provides a detailed experimental framework for assessing the in vitro cytotoxicity of novel this compound derivatives. We present standardized protocols for two common and robust cytotoxicity assays—the MTT and LDH assays—along with guidelines for data presentation and visualization of the experimental workflow and relevant signaling pathways.
General Workflow for In Vitro Cytotoxicity Assessment
The systematic evaluation of novel compounds involves a series of well-defined steps, from initial cell culture preparation to detailed data analysis for determining cytotoxic potency.[1]
Caption: General workflow for in vitro cytotoxicity assessment.
Experimental Protocols
Detailed methodologies for the most common assays to determine cytotoxicity are provided below. It is recommended to test derivatives against a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), HCT-116 (colon), and HepG2 (liver), to assess both potency and selectivity.[1][6][7]
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
This compound derivatives
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[2][4]
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium.[3][9] Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent like Doxorubicin).[3][6]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[2] Incubate for 4 hours in a humidified atmosphere.[2]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2][4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[3]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[10][11]
Materials:
-
Treated cells in a 96-well plate (from Protocol 1, Steps 1-3)
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis Buffer (e.g., 2% Triton X-100) for positive control[12]
-
Microplate reader
Procedure:
-
Prepare Controls: Set up the following controls on the same plate:
-
Vehicle Control: Cells treated with the vehicle solvent only (represents spontaneous LDH release).
-
High Control (Maximum LDH Release): Add Lysis Buffer to untreated cells 45 minutes before the assay endpoint to induce maximum cell lysis.[12]
-
No-Cell Control: Culture medium only (for background absorbance).
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at approximately 1000 RPM for 5 minutes.[12][13]
-
LDH Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[12]
-
Add Reaction Mixture: Prepare the LDH reaction mixture (containing substrate and dye) according to the manufacturer’s instructions. Add 100 µL of this mixture to each well containing the supernatant.[10][12]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[10][12]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, vehicle, and high controls. The amount of color formed is proportional to the number of lysed cells.[10]
Data Presentation
The cytotoxic activity of benzothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[3] All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Derivatives
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | Reference Compound (IC₅₀ µM) |
| Derivative 1 | -H | 3.54 | 2.11 | 3.54 | Doxorubicin: 0.85 |
| Derivative 2 | -CH₃ | 1.25 | 5.15 | 2.78 | Doxorubicin: 0.92 |
| Derivative 3 | -OCH₃ | 0.39 | 7.39 | 1.95 | Doxorubicin: 0.85 |
| Derivative 4 | -Cl | 2.10 | 8.64 | 4.12 | Doxorubicin: 0.92 |
| Derivative 5 | -NO₂ | 0.98 | 4.50 | 1.50 | Doxorubicin: 0.85 |
| Data are representative and compiled for illustrative purposes based on published findings for similar benzothiazole structures.[1][3][15] |
Proposed Mechanism of Action: Intrinsic Apoptosis Pathway
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis.[1][3] A key mechanism is the activation of the intrinsic or mitochondrial pathway, which involves the release of cytochrome c and subsequent activation of a caspase cascade, leading to programmed cell death.
Caption: Mitochondrial apoptosis pathway induced by benzothiazole compounds.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [france.promega.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. repository.msa.edu.eg [repository.msa.edu.eg]
Application Notes and Protocols for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is a heterocyclic compound featuring a benzothiazole core. This scaffold is of significant interest in medicinal chemistry as it serves as a versatile building block for the synthesis of novel derivatives with a wide spectrum of biological activities.[1][2] The presence of the amino and acetyl groups provides reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Derivatives of this compound have demonstrated potential as anticancer, antimicrobial, and antihypertensive agents, making it a valuable starting point in modern drug discovery and development programs.[1][3]
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through the cyclization of an appropriately substituted aniline.[1]
Protocol 2.1: General Synthesis of this compound
-
Materials: 4-aminoacetophenone, potassium thiocyanate (KSCN), bromine, and glacial acetic acid.
-
Procedure:
-
Dissolve 4-aminoacetophenone and potassium thiocyanate in glacial acetic acid in a suitable reaction vessel.
-
Cool the mixture in an ice bath.
-
Add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and then neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[1]
-
Applications in Medicinal Chemistry
This benzothiazole core is a privileged scaffold used to develop a variety of therapeutic agents.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents.[1] By modifying the core structure, researchers have developed potent inhibitors of various cancer-related targets, including protein kinases.
-
Kinase Inhibition: Many quinazolinone derivatives incorporating the 2-aminobenzothiazole moiety have been synthesized and shown to inhibit receptor tyrosine kinases (RTKs) like Anaplastic Lymphoma Kinase (ALK).[4][5] For instance, compound 45 , a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, demonstrated potent antiproliferative activity against A549 lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[4][5] This inhibition leads to cell cycle arrest at the G1 phase and promotes apoptosis.[4][5]
-
HPV-Related Cancers: Other derivatives have been designed to combat cancers caused by the human papillomavirus (HPV).[6] Compound H1 , a 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative, showed specific and potent anti-proliferation ability against HeLa cells (an HPV-positive cervical cancer cell line) and was effective in a HeLa xenograft model.[6]
Antimicrobial Activity
The 2-aminobenzothiazole scaffold is also prominent in the development of novel antimicrobial agents.[1]
-
Dual DNA Gyrase/Topoisomerase IV Inhibition: Novel derivatives have been synthesized that act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Certain compounds have shown potency against multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[3]
-
General Antibacterial and Antifungal Activity: Various other derivatives have been synthesized and tested against a panel of bacteria and fungi, with some compounds showing efficacy greater than standard control drugs like Gentamycin.[7]
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives.
Table 1: Anticancer Activity of Selected Derivatives
| Derivative ID | Cancer Cell Line | Assay Type | IC₅₀ Value | Reference |
| Compound 45 | A549 (Lung) | MTT Assay | 0.44 µM | [5] |
| Compound 16h | A549 (Lung) | MTT Assay | 8.27 µM | [4][5] |
| Compound H1 | HeLa (Cervical) | Anti-proliferation | 380 nM (0.38 µM) | [6] |
| Compound 27 | HeLa (Cervical) | Antiproliferative | 1.6 µM | [8] |
| Compound 27 | A549 (Lung) | Antiproliferative | > 1.6 µM | [8] |
| OMS5 | A549 (Lung) | Cytotoxicity | 61.03 µM | [9] |
| OMS14 | A549 (Lung) | Cytotoxicity | 39.95 µM | [9] |
| OMS5 | MCF-7 (Breast) | Cytotoxicity | 22.13 µM | [9] |
| OMS14 | MCF-7 (Breast) | Cytotoxicity | 33.17 µM | [9] |
Table 2: Antimicrobial Activity of Selected Derivatives
| Derivative ID | Microbial Strain | Activity Type | Measurement | Reference |
| Compound 4b | MRSA | Antibacterial | More potent than Ciprofloxacin | [3] |
| Compound 7a | E. faecium (MDR) | Antibacterial | More potent than Ciprofloxacin | [3] |
| Compound 7a | C. albicans | Antifungal | Equipotent to Nystatin | [3] |
| Compound T3 | S. aureus | Antibacterial | More effective than Gentamycin | [7] |
| Compound T11 | E. coli | Antibacterial | More effective than Gentamycin | [7] |
Key Experimental Protocols
Protocol 5.1: MTT Assay for In Vitro Antiproliferative Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: Human cancer cell lines (e.g., A549), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), trypsin-EDTA, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Cell Seeding: Culture cancer cells in medium supplemented with 10% FBS. Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 5.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Bacterial/fungal strains, Mueller-Hinton Broth (MHB) or appropriate broth, 96-well microtiter plates, test compounds, standard antibiotic (e.g., Ciprofloxacin), sterile saline, spectrophotometer.
-
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve the final desired inoculum concentration in the wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by reading the optical density with a plate reader.
-
References
- 1. Buy this compound | 21222-61-7 [smolecule.com]
- 2. 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone [myskinrecipes.com]
- 3. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uokerbala.edu.iq [uokerbala.edu.iq]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to prepare this compound?
The most prevalent method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which involves the cyclization of an aniline derivative. For the target molecule, this involves the reaction of 1-(4-aminophenyl)ethanone (also known as 4-aminoacetophenone) with a thiocyanate salt (such as sodium or potassium thiocyanate) in the presence of an oxidizing agent, typically bromine, in a suitable solvent like acetic acid or methanol.[1][2]
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?
Low yields can stem from several factors. The following are critical parameters to control:
-
Temperature Control: The initial reaction between the aniline, thiocyanate, and bromine is often exothermic. Maintaining a low temperature (e.g., -10°C to 5°C) during the addition of bromine is crucial to prevent the formation of undesired side products and degradation.[1]
-
Stoichiometry: The molar ratio of the reactants is vital. An excess of bromine can lead to the bromination of the aromatic ring, while insufficient bromine will result in incomplete conversion. Precise control over the stoichiometry of the thiocyanate salt is also necessary.
-
Purity of Starting Materials: Impurities in the 1-(4-aminophenyl)ethanone or solvent can interfere with the reaction. Ensure the use of high-purity reagents and anhydrous solvents where necessary.
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Insufficient reaction time leads to incomplete conversion, while excessively long times can promote side reactions and product degradation.[3]
Q3: My TLC plate shows multiple spots after the reaction. What are the likely side products?
The formation of multiple products is a common issue. Potential side products include:
-
Unreacted Starting Material: Incomplete reaction will leave residual 1-(4-aminophenyl)ethanone.
-
Ring-Brominated Products: If the reaction temperature is not adequately controlled or excess bromine is used, electrophilic aromatic substitution can occur on the phenyl ring.
-
Arylthiourea Intermediate: The reaction proceeds through an arylthiourea intermediate. Incomplete cyclization will result in this intermediate remaining in the reaction mixture.
-
Polymeric Byproducts: Over-oxidation or other side reactions can lead to the formation of complex, high-molecular-weight impurities.
Q4: What is the most effective method for purifying the final product?
Purification is key to obtaining a high-purity product and improving the final isolated yield.
-
Recrystallization: This is a common and effective method. Based on procedures for analogous compounds, a hot ethanol/water mixture is often suitable.[4] The crude product is dissolved in a minimal amount of hot ethanol, and water is added until turbidity is observed. Cooling the mixture slowly should yield pale yellow crystals of the desired product.[4]
-
Column Chromatography: For separating complex mixtures or obtaining very high purity material, silica gel column chromatography is recommended. A solvent system of dichloromethane/methanol or ethyl acetate/petroleum ether can be effective, with the polarity adjusted based on TLC analysis.[3]
-
Activated Carbon Treatment: Using an adsorbent like Norit (activated carbon) during recrystallization can help remove colored impurities.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents or incorrect reaction conditions. | Verify the quality of sodium/potassium thiocyanate and bromine. Ensure the reaction temperature is maintained as specified in the protocol. Use TLC to monitor the reaction progress from the start. |
| Formation of a Dark, Tarry Residue | Reaction temperature was too high, leading to decomposition. | Strictly control the temperature during bromine addition, keeping it below 5°C. Ensure efficient stirring to dissipate heat. |
| Product is an Inseparable Oily Substance | Presence of significant impurities preventing crystallization. | Attempt to purify a small sample via column chromatography to isolate the product. If successful, scale up the chromatography for the bulk material. Wash the crude product with a non-polar solvent like ether to remove some impurities before attempting recrystallization. |
| Final Product is Highly Colored | Formation of colored byproducts or residual iodine/bromine. | Treat the crude product solution with activated carbon (Norit) during recrystallization.[4] Ensure the product is thoroughly washed after filtration. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar 2-aminobenzothiazole derivatives.[1][2]
Materials:
-
1-(4-aminophenyl)ethanone (4-aminoacetophenone)
-
Sodium thiocyanate (NaSCN)
-
Bromine (Br₂)
-
Methanol (MeOH) or Glacial Acetic Acid
-
1 M Hydrochloric Acid (HCl)
-
Concentrated Ammonium Hydroxide
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1-(4-aminophenyl)ethanone (0.73 mol) in methanol (500 mL).
-
Add sodium thiocyanate (0.8 mol) to the suspension and stir.
-
Cool the mixture to -10°C in an ice-salt bath.
-
Slowly add bromine (0.73 mol) dropwise to the cooled suspension over a period of 1-2 hours, ensuring the internal temperature does not rise above -5°C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 2 hours.
-
Monitor the reaction by TLC (e.g., using 3:1 Ethyl Acetate:Hexane) until the starting material is consumed.
-
Filter the resulting precipitate and wash it with cold methanol.
-
Suspend the filtered solid in 1 M HCl (350 mL) and heat the suspension to reflux for 30 minutes to facilitate the cyclization of any intermediate.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and neutralize it by slowly adding concentrated ammonium hydroxide until the pH is alkaline, which will precipitate the product.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
For further purification, recrystallize the crude product from a hot ethanol/water mixture.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: A logical flowchart for troubleshooting low product yield in the synthesis.
References
troubleshooting Friedel-Crafts acylation side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in Friedel-Crafts acylation and why do they form?
A1: While Friedel-Crafts acylation is generally more selective than Friedel-Crafts alkylation, side-products can still form. The most common issues include:
-
Regioisomers (ortho, meta, para): For substituted aromatic rings, the acyl group can add to different positions. The directing effect of the substituent on the aromatic ring and steric hindrance determine the isomer distribution. For example, in the acylation of toluene, the methyl group is an ortho, para-director. However, due to the bulkiness of the acylium-Lewis acid complex, the para-isomer is predominantly formed.
-
Polysubstitution: This is less common than in Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring, making it less susceptible to further acylation. However, with highly activated aromatic rings (e.g., anisole), or under harsh reaction conditions, polysubstitution can occur.
Q2: Why is my Friedel-Crafts acylation reaction failing or giving a very low yield?
A2: Low or no yield in Friedel-Crafts acylation can be attributed to several factors:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.
Q3: Can I use a milder Lewis acid than AlCl₃ for my acylation?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. The choice of catalyst can influence the reaction's reactivity and selectivity. While AlCl₃ is highly effective, milder catalysts may be advantageous for sensitive substrates to minimize side reactions, though they might require higher temperatures or longer reaction times.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated Aromatic Substrate | - Check the electronic properties of your aromatic substrate. If it contains strongly deactivating groups, consider an alternative synthetic route. |
| Insufficient Lewis Acid | - Increase the molar ratio of the Lewis acid to the aromatic substrate. A 1.1 to 1.3 molar equivalent of the Lewis acid is a good starting point. |
| Poor Reagent Quality | - Use freshly opened or purified reagents. Impurities can interfere with the reaction. |
| Sub-optimal Temperature | - If the reaction is sluggish, consider gradually increasing the temperature. For highly exothermic reactions, ensure adequate cooling to prevent side reactions. |
Problem 2: Formation of Multiple Products (Isomers or Polysubstitution)
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Temperature | - For reactions where regioselectivity is a concern, running the reaction at a lower temperature can favor the formation of the kinetic product. |
| Highly Activated Substrate | - Use a milder Lewis acid catalyst.- Employ a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride).- Use a stoichiometric amount of the limiting reagent. |
| Incorrect Order of Addition | - Try adding the aromatic substrate to a pre-formed complex of the acylating agent and the Lewis acid to improve selectivity. |
Quantitative Data on Reaction Parameters
The following table summarizes the effect of reaction conditions on the Friedel-Crafts acylation of toluene with acetyl chloride.
| Parameter | Condition | Ortho-isomer (%) | Meta-isomer (%) | Para-isomer (%) | Total Yield (%) |
| Temperature | 0 °C | Low | Low | Predominant | High |
| 25 °C | Increases slightly | Low | Major | High | |
| 60 °C | Increases | Increases | Decreases | May Decrease | |
| Catalyst Stoichiometry (AlCl₃) | 1.0 equivalent | - | - | - | Moderate |
| 1.2 equivalents | - | - | - | High | |
| >1.5 equivalents | - | - | - | No significant increase, potential for more side products |
Note: The data presented is a qualitative representation based on typical outcomes. Actual percentages can vary based on specific experimental conditions. The acylation of toluene predominantly yields the para-isomer due to steric hindrance at the ortho positions from the bulky acylium-Lewis acid complex.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with Propionyl Chloride
This protocol details a general procedure for the acylation of anisole.
Materials:
-
Anisole
-
Propionyl chloride
-
Anhydrous ferric chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).
-
Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) drop-wise to the reaction mixture over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow, drop-wise addition of ice-cold water (5 mL).
-
Transfer the mixture to a separatory funnel, add an additional 10 mL of water, and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes.
-
Filter the solution by gravity filtration and remove the solvent by evaporation to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol describes the acylation of toluene, which requires careful temperature control.
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a dry round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere.
-
Cool the flask in an ice bath to 0°C.
-
Carefully add anhydrous AlCl₃ (0.055 mol) to 15 mL of methylene chloride in the flask.
-
Add a solution of acetyl chloride (0.055 mol) in 10 mL of methylene chloride to the addition funnel and add it dropwise to the AlCl₃ suspension over 10 minutes.
-
Once the acylium ion has formed, add a solution of toluene (0.050 mol) in 10 mL of methylene chloride dropwise from the addition funnel, maintaining the temperature at 0-5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing about 25 g of crushed ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 20 mL of methylene chloride.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The product can be purified by distillation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in Friedel-Crafts acylation.
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
purification of crude 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone by recrystallization
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone via recrystallization.
Troubleshooting and FAQs
Q1: My compound is not dissolving in the recrystallization solvent, even when heated. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of hot solvent until the solid dissolves. Be mindful that using a large excess of solvent will significantly reduce your final yield.[1][2]
-
Inappropriate Solvent: While ethanol is a commonly used solvent for this compound, the polarity of your crude material might have changed due to impurities.[3] You may need to perform solubility tests with other solvents like methanol or a mixed solvent system (e.g., ethanol/water).
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If a significant portion of your compound has dissolved but some solid remains, you should proceed with hot filtration to remove the insoluble material.[4][5]
Q2: After cooling the solution, no crystals have formed. What is the problem?
A2: The absence of crystal formation is a common issue, often due to:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid.[1][6] The tiny scratches on the glass provide a surface for crystals to begin forming.
-
Seed Crystal: Adding a "seed crystal" (a tiny amount of the pure compound) can initiate crystallization.[1][7]
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[2][7] The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling Too Slowly/Not Enough: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.
Q3: The product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[2] This often happens when the melting point of the compound is low relative to the solvent's boiling point, or when the concentration of the solute is too high upon cooling.[6]
-
To resolve this, reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to the hot solution.
-
Allow the solution to cool more slowly. You can achieve this by letting the hot flask cool on a surface that is not cold, allowing for a more gradual temperature drop.[2]
Q4: The final yield of my purified product is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors during the recrystallization process:
-
Using too much solvent: An excessive amount of solvent will keep more of your product dissolved even after cooling.[1][8]
-
Premature crystallization: The compound may have started to crystallize during hot filtration, resulting in product loss. Ensure your funnel and receiving flask are pre-heated.[5]
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or not using an ice bath can leave a significant amount of product in the solvent.
-
Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 192.24 g/mol [9] |
| Melting Point | 146-149 °C[9] |
| Appearance | Light yellow crystalline powder[9] |
| Solubility | Soluble in DMSO, partially soluble in ethanol, slightly soluble in water[9] |
Experimental Protocol: Recrystallization from Ethanol
This protocol details the procedure for purifying crude this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate to the boiling point of the ethanol. Add more hot ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present after the dissolution step, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization in the funnel.[5]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Continue to draw air through the Büchner funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Buy this compound | 21222-61-7 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 1- (2-aminobenzo[d]thiazol-6-yl)ethanone at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
overcoming solubility issues of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
A1: this compound is a benzothiazole derivative with the molecular formula C₉H₈N₂OS.[1] Like many heterocyclic compounds developed as new chemical entities, it is a hydrophobic molecule, which often leads to poor water solubility.[2] This low aqueous solubility can be a significant hurdle in pharmaceutical research, affecting everything from in vitro assays to bioavailability in vivo, as a drug must be in solution to be absorbed.[2][3]
Q2: What intrinsic properties of this compound affect its solubility?
A2: The solubility of this compound is influenced by its molecular structure, which includes a fused aromatic benzothiazole ring system, an acetyl group, and a basic amino group.[1] The aromatic rings contribute to its hydrophobicity and high melting point, which generally correlate with low aqueous solubility. However, the presence of the 2-amino group provides a handle for pH-dependent solubility modification, as it can be protonated to form a more soluble salt.[4][]
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the solubility of poorly soluble drugs like this compound. These methods are broadly categorized as physical and chemical modifications.[2][6]
-
Chemical Modifications: Include pH adjustment, salt formation, and complexation.[2][7]
-
Physical Modifications: Include particle size reduction (micronization, nanosuspension) and creating solid dispersions in hydrophilic carriers.[2][6][8]
-
Other Methods: The use of co-solvents, surfactants, and hydrotropy are also common approaches.[7][9]
Q4: How does pH adjustment improve the solubility of this compound?
A4: The compound contains a basic amino group. In an acidic environment (at a pH below its pKa), this amino group becomes protonated (R-NH₂ + H⁺ ⇌ R-NH₃⁺). This ionization increases the molecule's polarity, thereby enhancing its solubility in aqueous media.[][10][11] Therefore, lowering the pH of the solution is a primary and effective strategy.[12]
Q5: When is it appropriate to use a co-solvent system?
A5: A co-solvent system is useful when pH adjustment alone is insufficient or when working with stock solutions for in vitro experiments.[13] Co-solvents are water-miscible organic solvents (e.g., ethanol, DMSO, PEG 400) that, when added to water, reduce the overall polarity of the solvent system.[][14] This makes the environment more favorable for dissolving hydrophobic compounds.[15][16] Co-solvents are particularly effective for non-polar solutes and can increase solubility by several orders of magnitude.[13]
Q6: How can cyclodextrins enhance solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly water-soluble molecules, like the benzothiazole compound, within their hydrophobic core, forming an "inclusion complex".[2][19] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent water solubility of the guest molecule.[17][20]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of this compound.
Problem: The compound precipitates when added to my aqueous buffer (e.g., PBS pH 7.4).
-
Probable Cause 1: Low Intrinsic Solubility. The compound is poorly soluble at neutral pH.
-
Solution: The most effective initial approach is pH adjustment. Since the compound has a basic amino group, lowering the pH of your buffer (e.g., to pH 4-5) with a pharmaceutically acceptable acid like HCl or citric acid should increase solubility.[][12] Always check for compound stability at the new pH.
-
-
Probable Cause 2: Insufficient Solvent Volume. The concentration attempted is above the compound's solubility limit in the chosen medium.
-
Solution: Increase the volume of the buffer to work at a lower, more soluble concentration. If a higher concentration is required, a solubility enhancement technique is necessary.
-
Problem: I cannot prepare a concentrated stock solution (e.g., >10 mM) for my experiments.
-
Probable Cause: High concentration exceeds solubility in common solvents. Even in organic solvents, there is a solubility limit.
-
Solution: Use of Co-solvents. Prepare the stock solution in a suitable co-solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.[] When diluting the stock into your final aqueous medium, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts in biological assays. A workflow for this is outlined below.
-
Problem: My final formulation appears cloudy or contains visible particulates.
-
Probable Cause 1: Precipitation. The compound has fallen out of solution upon dilution of a stock solution into an aqueous buffer.
-
Solution: Re-evaluate the formulation strategy. The final concentration may be too high for the chosen conditions. Consider using a co-solvent in the final formulation or employing a complexation agent like HP-β-cyclodextrin to maintain solubility.[20]
-
-
Probable Cause 2: Nanosuspension Formation. In some cases, particularly with high-energy mixing, the compound may form a nanosuspension, which appears cloudy.[21]
-
Solution: While a nanosuspension can be a viable formulation strategy to improve dissolution, it is different from a true solution.[22] Characterize the particle size to confirm. If a true solution is required, filtration through a 0.22 µm filter may remove particles, but this will also lower the effective concentration if the compound has precipitated. The underlying solubility issue must be addressed.
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common techniques applicable to this compound.
| Technique | Principle of Operation | Advantages | Disadvantages |
| pH Adjustment | Ionizes the basic amino group to form a more polar, soluble salt at pH < pKa.[][11] | Simple, cost-effective, and easy to implement.[] | Risk of chemical instability or precipitation in regions with different pH (e.g., in vivo).[12] |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[14][15] | Effective for achieving high-concentration stock solutions; can be combined with other methods.[][13] | Potential for solvent toxicity in biological systems; risk of precipitation upon dilution.[14] |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule within a hydrophilic host, forming a soluble inclusion complex.[17][18] | Significant solubility enhancement; can improve stability and bioavailability.[17][20] | Limited by the stoichiometry of the complex; can be a more expensive option. |
| Solid Dispersion | Disperses the drug in a hydrophilic polymer matrix at a molecular level, improving wettability and dissolution.[3][6][23] | Enhances dissolution rate and bioavailability; suitable for oral dosage forms.[6][24] | Can be physically unstable (recrystallization); requires specialized manufacturing processes.[25] |
| Nanosuspension | Reduces particle size to the sub-micron range, increasing the surface area for faster dissolution.[21][26] | Increases dissolution velocity and saturation solubility; applicable to many poorly soluble drugs.[21][22] | Requires specialized equipment (homogenizers, mills); potential for particle aggregation.[22] |
Illustrative Solubility Data
Disclaimer: The following data are for illustrative purposes to demonstrate potential solubility improvements and are not based on experimental results for this specific compound.
| Condition | Solvent System | Expected Solubility (µg/mL) |
| 1 | Deionized Water | < 1 |
| 2 | 0.01 M HCl (pH 2) | 50 - 150 |
| 3 | PBS (pH 7.4) | < 1 |
| 4 | Water + 10% Ethanol (v/v) | 5 - 15 |
| 5 | Water + 5% HP-β-Cyclodextrin (w/v) | 100 - 300 |
Experimental Protocols & Visualizations
Workflow for Selecting a Solubility Enhancement Method
The first step in addressing solubility is to follow a logical decision-making process.
Caption: Decision tree for selecting a solubility enhancement strategy.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details how to increase the solubility of this compound by preparing an acidic solution.
Caption: Experimental workflow for pH-based solubility enhancement.
Methodology:
-
Preparation: Accurately weigh the desired amount of this compound.
-
Solvent Addition: Add a portion (approx. 80%) of the final volume of the acidic aqueous vehicle (e.g., 0.01 M HCl, citrate buffer pH 4.0).
-
Dissolution: Vigorously mix the suspension using a vortex mixer. If necessary, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Inspection: Continue mixing until the solution is completely clear and free of visible particles.
-
Final Volume: Add the remaining vehicle to reach the final desired volume and mix thoroughly.
-
pH Measurement: Measure the final pH of the solution to ensure it is within the target range.
-
Filtration: If required for the application, filter the solution through a 0.22 µm syringe filter compatible with acidic solutions.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes the preparation of an inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD) via the kneading method.[10]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Methodology:
-
Molar Ratio: Determine the desired molar ratio of drug to HP-β-CD (commonly starting with 1:1).
-
Mixing: In a glass mortar, mix the accurately weighed amounts of this compound and HP-β-CD.
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 50:50 water:ethanol) dropwise to the powder mixture.
-
Paste Formation: Knead the mixture thoroughly with a pestle for 30-45 minutes to form a consistent, sticky paste. The solvent helps to facilitate the interaction between the drug and the cyclodextrin.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until all solvent has evaporated and a constant weight is achieved.
-
Processing: Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Solubility Testing: Disperse the resulting powder in the aqueous solution of choice to determine the enhancement in solubility.
References
- 1. Buy this compound | 21222-61-7 [smolecule.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. coastalchem.com [coastalchem.com]
- 6. japer.in [japer.in]
- 7. brieflands.com [brieflands.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. mdpi.com [mdpi.com]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eaapublishing.org [eaapublishing.org]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 25. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Aminobenzothiazole Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-aminobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: My 2-aminobenzothiazole starting material has a noticeable color. Can I still use it for my reaction?
A1: A color change in 2-aminobenzothiazole often indicates degradation, potentially through oxidation, which can lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric byproducts.[1] It is highly recommended to assess the purity of the material using analytical techniques like High-Performance Liquid Chromatography (HPLC) before proceeding. If significant degradation is observed, using a fresh, pure sample is advisable to ensure reliable and reproducible results.[1]
Q2: I'm observing very low yield in my N-acylation reaction of 2-aminobenzothiazole with chloroacetyl chloride. What are the potential causes and solutions?
A2: Low yields in this reaction can stem from several factors:
-
Inadequate Base: The choice and amount of base are critical. Triethylamine is commonly used to neutralize the HCl generated during the reaction. Ensure you are using at least a stoichiometric equivalent.
-
Reaction Temperature: The reaction is typically performed at low temperatures (ice-cold conditions) to control the reactivity of chloroacetyl chloride and minimize side reactions. Allowing the temperature to rise can lead to degradation of reactants and products.
-
Moisture: Chloroacetyl chloride is highly sensitive to moisture and will readily hydrolyze, reducing the amount available for the acylation reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Purity of Starting Materials: As mentioned in Q1, impurities in the 2-aminobenzothiazole can interfere with the reaction.
Q3: My purified 2-aminobenzothiazole derivative has poor solubility in aqueous solutions. How can I improve this?
A3: 2-Aminobenzothiazole and many of its derivatives inherently have low water solubility. Here are several strategies to enhance solubility:
-
pH Adjustment: The basic amino group at the 2-position can be protonated under acidic conditions, which can increase aqueous solubility. However, be cautious as extreme pH values may lead to the hydrolysis of certain derivatives.
-
Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your downstream applications.
-
Salt Formation: If applicable to your derivative, converting it to a salt form (e.g., hydrochloride or hydrobromide) can significantly improve its solubility in aqueous media.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or poisoned catalyst (for catalyzed reactions). | Use a fresh batch of catalyst. For palladium-catalyzed reactions, consider a higher catalyst loading. |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature in 10-20 °C increments. Consider using microwave irradiation to potentially accelerate the reaction. | |
| Poor solvent choice leading to low solubility of reactants. | Screen polar aprotic solvents like dioxane, toluene, DMF, or DMSO. Ensure the solvent is anhydrous. | |
| Formation of Multiple Side Products | Reaction temperature is too high, causing decomposition. | Carefully control the reaction temperature. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Presence of strong oxidizing agents. | Ensure all reagents and solvents are free from oxidizing impurities. | |
| Incorrect stoichiometry of reagents. | Carefully check the molar ratios of your reactants and reagents. | |
| Difficulty in Product Purification | Co-elution of impurities with the desired product. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or purification technique (e.g., recrystallization, preparative HPLC). |
| Product degradation on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent. |
Data Presentation: Optimizing N-Acylation of 2-Aminobenzothiazole
The following tables summarize quantitative data for the N-acylation of 2-aminobenzothiazole with chloroacetyl chloride under various conditions.
Table 1: Effect of Base on the Yield of 2-(2-chloroacetylamino)benzothiazole
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | Dry Benzene | 0 to RT | 6 | 75 |
| K₂CO₃ | Chloroform | Reflux | 12 | 81[2] |
| DBU | THF | RT | 6 | 88[3] |
Table 2: Effect of Solvent on the Yield of N-acylated 2-Aminobenzothiazole Derivatives
| Derivative | Solvent | Base | Yield (%) |
| N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide | Dioxane | - | 76.6 |
| N-(1,3-benzothiazol-2-yl)-2-(3-methylamino)acetamide | DMF | - | 70.5[4] |
| N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide | DMF | Triethylamine | 77.9[4] |
| N-(1,3-benzothiazol-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | DMF | Triethylamine | 88[5] |
Experimental Protocols
Protocol 1: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole
This protocol describes the N-acylation of 2-aminobenzothiazole with chloroacetyl chloride.
Materials:
-
2-aminobenzothiazole
-
Triethylamine
-
Chloroacetyl chloride
-
Dry benzene
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of 2-aminobenzothiazole (8 g, 0.05 mole) and triethylamine (7.40 mL, 0.05 mole) in 50 mL of dry benzene, add chloroacetyl chloride (4.24 mL, 0.05 mole) dropwise under ice-cold conditions.
-
Stir the reaction mixture for approximately 6 hours, allowing it to slowly warm to room temperature.
-
Filter the mixture to remove the precipitated triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
The resulting solid can be purified by column chromatography on silica gel using chloroform as the eluent, followed by crystallization from ethanol to yield the final product.
Protocol 2: Synthesis of [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole
This protocol outlines the synthesis of Schiff base derivatives from (1'-hydrazinoacetyl)-2-aminobenzothiazole.
Materials:
-
(1'-hydrazinoacetyl)-2-aminobenzothiazole
-
Substituted benzaldehyde
-
Methanol
-
Glacial acetic acid
-
Reflux apparatus
Procedure:
-
Prepare (1'-hydrazinoacetyl)-2-aminobenzothiazole by reacting (1'-chloroacetyl)-2-aminobenzothiazole with hydrazine hydrate.
-
Take a mixture of (1'-hydrazinoacetyl)-2-aminobenzothiazole (3.5 g, 0.015 mole) and the desired benzaldehyde (0.015 mole) in 25 mL of methanol.[1]
-
Add 2-3 drops of glacial acetic acid to the mixture.[1]
-
Reflux the reaction mixture on a water bath for about 5 hours.[1]
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel with chloroform as the eluant.[1]
Visualizations
Experimental Workflow: Two-Step Derivatization of 2-Aminobenzothiazole
Caption: A typical two-step synthesis of 2-aminobenzothiazole derivatives.
Signaling Pathway: Inhibition of PI3K/AKT/mTOR by 2-Aminobenzothiazole Derivatives
Many 2-aminobenzothiazole derivatives have been investigated as anticancer agents due to their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4][6][7]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in the synthesis of 2-aminobenzothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-aminobenzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminobenzothiazoles?
A1: Several methods are widely employed for the synthesis of 2-aminobenzothiazoles. The classical approach is the Hugerschoff reaction, which involves the cyclization of N-arylthioureas with an oxidizing agent like bromine.[1][2] More modern and often higher-yielding methods include transition-metal-catalyzed intramolecular oxidative cyclization of N-arylthioureas using catalysts based on ruthenium, palladium, or nickel.[3] Additionally, one-pot syntheses from anilines and thiocyanates or 2-haloanilines and dithiocarbamates are also common.[3][4]
Q2: What is the primary cause of discoloration (yellow, brown) in my 2-aminobenzothiazole product?
A2: Discoloration in the final product is often due to the presence of colored impurities arising from the oxidation of starting materials or the product itself.[5] A common precursor, 2-aminothiophenol, is particularly susceptible to oxidation.[6] To mitigate this, it is advisable to use freshly purified starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Q3: How can I remove colored impurities from my final product?
A3: A common and effective method for removing colored impurities is treatment with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution containing your crude product, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] For persistent impurities, a second recrystallization or column chromatography may be necessary.[5]
Troubleshooting Guide
Below are common issues encountered during the synthesis of 2-aminobenzothiazoles, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor quality of starting materials: Oxidation of anilines or thiophenols. | Use fresh, purified starting materials. Consider running the reaction under an inert atmosphere.[6] |
| Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, extend the reaction time or cautiously increase the temperature.[6] | |
| Suboptimal reaction conditions: Incorrect solvent, catalyst, or temperature. | Screen different solvents and catalysts to find the optimal conditions for your specific substrates.[6] | |
| Formation of Multiple Products (by TLC) | Regioisomer formation: Use of 3-substituted anilines can lead to mixtures of 5- and 7-substituted 2-aminobenzothiazoles.[7] | For regiospecific synthesis, consider alternative methods like SNAr cyclization of pre-functionalized precursors.[7] |
| Side reactions: Thiocyanation at the para-position of the aniline ring instead of cyclization.[7] | Protect the para-position of the aniline if it is unsubstituted, or choose a synthetic route that avoids harsh oxidizing conditions. | |
| Product is an Inseparable Oil | Presence of impurities: Residual solvents or low-melting byproducts can prevent crystallization. | Attempt to purify a small sample by column chromatography to isolate the desired product and identify the impurities. Ensure all solvents are thoroughly removed under vacuum. |
| Difficulty in Product Purification | Similar polarity of product and byproducts: Makes separation by column chromatography challenging. | Optimize reaction conditions to minimize byproduct formation.[5] Consider derivatization of the product or byproduct to alter its polarity for easier separation. |
| Catalyst residues: Residual transition metals from catalytic reactions. | Incorporate a workup step to remove the catalyst, such as washing with an appropriate aqueous solution or passing through a plug of silica gel.[5] |
Common Byproducts in 2-Aminobenzothiazole Synthesis
The formation of byproducts is a common challenge in organic synthesis. The following table summarizes known byproducts for different synthetic routes to 2-aminobenzothiazoles.
| Synthetic Method | Common Byproducts |
| Hugerschoff Reaction (Oxidative cyclization of N-arylthioureas with Br₂) | - Regioisomers (5- and 7-substituted) with 3-substituted anilines.[7]- Products of over-bromination on the aromatic ring.[5]- Thioamido guanidino moieties (anti-Hugerschoff product) with deactivated aryl thioureas. |
| Transition Metal-Catalyzed Oxidative Cyclization (e.g., Ru, Pd, Ni catalysts) | - Intermolecular coupling products (dimers).[3]- Oxidation of the starting N-arylthiourea without cyclization. |
| Synthesis from Anilines and Thiocyanates | - p-Thiocyanated aniline (electrophilic substitution on the aniline ring).[7] |
| Synthesis from 2-Aminothiophenols | - Benzothiazolones (from oxidation and reaction with CO₂ or other carbonyl sources).[8] |
Experimental Protocols
Representative Protocol: Metal-Free Aerobic Oxidative Cyclization of N-Arylthiourea
This protocol describes a general method for the synthesis of 2-aminobenzothiazoles from N-arylthioureas using iodine as a catalyst and molecular oxygen as the oxidant.[9][10]
Materials:
-
N-Arylthiourea (1.0 mmol)
-
Iodine (I₂) (0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (DMSO) (3.0 mL)
-
Oxygen (balloon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the N-arylthiourea (1.0 mmol) and iodine (0.1 mmol).
-
Add DMSO (3.0 mL) to the flask.
-
Attach a balloon filled with oxygen to the flask.
-
Stir the reaction mixture at 120 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.
Visualizations
References
- 1. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone for preclinical studies. It provides a detailed experimental protocol, troubleshooting advice, and frequently asked questions to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely adopted method is a two-step process starting from 4-aminoacetophenone. The first step involves the formation of an N-(4-acetylphenyl)thiourea intermediate, which is subsequently cyclized to form the desired 2-aminobenzothiazole ring system. This method is often preferred for its relatively straightforward procedure and the commercial availability of the starting material.
Q2: What are the critical reaction parameters to monitor during scale-up?
A2: Temperature control, reaction time, and the rate of addition of reagents are crucial. During the thiourea formation, maintaining the recommended temperature is important to prevent side reactions. In the subsequent cyclization step, controlling the temperature is critical to ensure the reaction proceeds to completion without degradation of the product. Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: What are the main safety precautions to consider for this synthesis?
A3: This synthesis involves the use of potentially hazardous materials. Bromine, a common cyclization reagent, is highly corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents such as acetic acid are corrosive. Ensure that all safety data sheets (SDS) for the reagents are reviewed before starting any experimental work.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using several analytical techniques. HPLC is the preferred method for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide an indication of purity. Melting point analysis can be used as a preliminary check for purity.
Q5: Are there alternative synthetic strategies available?
A5: Yes, other methods for the synthesis of 2-aminobenzothiazoles have been reported. One such method involves the reaction of a substituted 2-halophenylamine with a source of thiocyanate. However, the route starting from 4-aminoacetophenone is generally more direct and cost-effective for this specific target molecule.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of 2-aminobenzothiazole derivatives.
Step 1: Synthesis of N-(4-acetylphenyl)thiourea
-
To a stirred solution of 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dilute hydrochloric acid, add a solution of sodium thiocyanate (1.1 eq) in water.
-
Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and maintain for a designated period (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield N-(4-acetylphenyl)thiourea.
Step 2: Cyclization to this compound
-
Suspend the N-(4-acetylphenyl)thiourea (1.0 eq) in a suitable solvent, such as chloroform or acetic acid.
-
Cool the suspension in an ice bath and add a solution of bromine (1.0-1.2 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete as indicated by TLC.
-
Quench the reaction by adding a suitable reducing agent, such as a solution of sodium bisulfite, to remove any excess bromine.
-
Neutralize the reaction mixture with a base, such as ammonium hydroxide or sodium bicarbonate, to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Thiourea Formation | Step 2: Cyclization |
| Starting Material | 4-Aminoacetophenone | N-(4-acetylphenyl)thiourea |
| Key Reagents | Sodium Thiocyanate | Bromine |
| Solvent | Dilute HCl / Water | Chloroform or Acetic Acid |
| Temperature | 80-90 °C | 0-10 °C (addition), then RT |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | 70-85% | 60-75% |
| Purity (after purification) | >95% (by HPLC) | >98% (by HPLC) |
Note: The values presented in this table are estimates based on analogous reactions reported in the literature and may require optimization for a specific scale.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure efficient stirring. - Check the purity of the starting 4-aminoacetophenone. |
| Product loss during workup. | - Ensure complete precipitation by cooling for a sufficient time. - Minimize the amount of wash solvent. | |
| Low yield in Step 2 | Incomplete cyclization. | - Increase the reaction time. - Ensure the correct stoichiometry of bromine is used. |
| Formation of side products. | - Maintain a low temperature during bromine addition. - Ensure slow, controlled addition of bromine. | |
| Degradation of the product. | - Avoid excessive heating during workup and purification. | |
| Product is impure after recrystallization | Co-precipitation of impurities. | - Try a different recrystallization solvent or a solvent mixture. - Consider performing a hot filtration to remove insoluble impurities. |
| Incomplete removal of starting materials or side products. | - Perform column chromatography for purification. | |
| Reaction stalls (Step 2) | Insufficient bromine. | - Add a small additional amount of bromine and monitor the reaction. |
| Low reaction temperature. | - Allow the reaction to warm to room temperature and stir for a longer period. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of Substituted 2-Aminobenzothiazoles
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2-aminobenzothiazoles. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate the common challenges encountered in this area of synthetic chemistry.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of substituted 2-aminobenzothiazoles.
Issue 1: Low Yield of the Desired 2-Aminobenzothiazole Product
-
Question: My cyclization of a substituted phenylthiourea is resulting in a low yield of the final 2-aminobenzothiazole. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the cyclization of arylthioureas are a frequent challenge. The primary causes often relate to incomplete reactions, competing side reactions, and suboptimal reaction conditions.[1]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Cyclization | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider extending the reaction time. Gradually increasing the temperature might also be beneficial, but monitor for byproduct formation.[1] |
| Side Reactions | Undesired side reactions, such as sulfonation or halogenation of the aromatic ring, can consume starting material.[1] Using milder reaction conditions, such as lower temperatures and less aggressive reagents, can help minimize these side reactions. |
| Hydrolysis of Starting Material | The phenylthiourea starting material can be susceptible to hydrolysis, particularly under harsh acidic conditions.[1] Ensure anhydrous conditions where possible and consider the stability of your specific substrate. |
| Suboptimal Catalyst/Reagent Concentration | The concentration of the cyclizing agent (e.g., bromine, hydrogen bromide, or an oxidizing agent) is critical for efficient cyclization.[1] An optimization screen of the catalyst/reagent loading may be necessary to find the optimal concentration for your specific substrate. |
| Improper Temperature Control | Both excessively high and low temperatures can negatively affect the reaction rate and selectivity. High temperatures can promote side reactions like sulfonation.[1] Maintain a stable and optimized temperature throughout the reaction. |
Issue 2: Poor Regioselectivity in Electrophilic Substitution
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Question: I am attempting to functionalize the benzene ring of a 2-aminobenzothiazole, but I'm getting a mixture of isomers. How can I improve regioselectivity?
-
Answer: Achieving high regioselectivity in the functionalization of the 2-aminobenzothiazole ring is a significant challenge due to the activating nature of the amino group and the complex electronic effects of the heterocyclic system.[2]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Suggestion |
| Highly Activating Amino Group | The strong electron-donating effect of the 2-amino group activates multiple positions on the benzene ring for electrophilic attack.[2] Consider protecting the amino group (e.g., through acylation) to modulate its activating effect. This can lead to more controlled and selective substitution.[2] |
| Harsh Reaction Conditions | The use of strong electrophiles (e.g., neat Br₂) and high temperatures can lead to over-reactivity and a loss of selectivity.[2] Employ milder reagents, such as N-bromosuccinimide (NBS) instead of bromine for brominations, and conduct the reaction at lower temperatures to improve regioselectivity.[2] |
| Steric Hindrance | If the desired position for substitution is sterically hindered, the electrophile may attack more accessible sites.[2] A multi-step synthetic route starting from a pre-functionalized aniline may be a more viable strategy to achieve the desired isomer.[2] |
| Suboptimal Catalyst System (for C-H activation) | In C-H activation strategies, the choice of catalyst, ligand, and additives is crucial for both reactivity and regioselectivity. Screen a variety of palladium, rhodium, or ruthenium catalysts and ligands to find a system that favors the desired C-H bond activation.[2] |
Issue 3: Product Purification and Discoloration
-
Question: My final 2-aminobenzothiazole product is off-white or yellowish, indicating impurities. What is the best way to purify it?
-
Answer: Discoloration in the final product is a common sign of impurities, which can arise from side reactions or residual starting materials.[1]
Purification Strategy:
A highly effective method for removing colored impurities is to convert the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallize the salt, and then, if necessary, regenerate the free base.[1]
Protocol for Purification via Hydrochloride Salt Formation:
-
Dissolve the crude, colored 2-aminobenzothiazole in hot ethanol.
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Add activated carbon (e.g., Norit) to the hot solution and filter to remove colored impurities.
-
To the hot, decolorized filtrate, add concentrated hydrochloric acid dropwise until the precipitation of the hydrochloride salt is complete.
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Cool the mixture and collect the precipitated salt by filtration.
-
Recrystallize the hydrochloride salt from a suitable solvent (e.g., ethanol/water).
-
To regenerate the free base, dissolve the purified salt in water and neutralize with a base (e.g., aqueous ammonia).
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Collect the precipitated pure 2-aminobenzothiazole by filtration, wash with water, and dry.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to substituted 2-aminobenzothiazoles?
-
A1: The most classical and widely used methods include the Hugerschoff synthesis, which involves the cyclization of N-arylthioureas with an oxidizing agent (like bromine), and the Jacobson synthesis, based on the cyclization of 2-aminothiophenols.[3][4] More modern approaches utilize transition-metal catalysis for one-pot syntheses.[5]
-
-
Q2: What factors influence the regioselectivity of electrophilic substitution on the 2-aminobenzothiazole ring?
-
A2: The regioselectivity is a delicate balance of electronic and steric effects. The 2-amino group is a strong activating group, and the thiazole moiety is generally electron-withdrawing. Electrophilic attack can occur at positions C4, C5, C6, and C7 of the benzene ring.[2] The specific outcome depends on the nature of the electrophile, the reaction conditions, and the presence of other substituents on the ring.[2]
-
-
Q3: Are there any "green" or more environmentally friendly methods for synthesizing 2-aminobenzothiazoles?
-
Q4: Can I use a different acid for the purification via salt formation?
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A4: While hydrochloric acid is commonly used, other strong acids can also be employed to form salts. However, the choice of acid will influence the solubility, crystal form, and stability of the resulting salt. It is important to consider these properties for your specific application.[1]
-
-
Q5: What are some of the safety considerations when synthesizing 2-aminobenzothiazoles?
-
A5: Many of the reagents used, such as bromine and strong acids, are corrosive and toxic. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Some of the intermediates and products may also have biological activity and should be handled with care.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole via Hugerschoff Reaction
This protocol is adapted from a procedure for the oxidative cyclization of a substituted phenylthiourea.[9]
Materials:
-
p-Chlorophenylthiourea
-
98% Sulfuric acid
-
48% aqueous Hydrobromic acid (HBr)
-
Methanol
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Acetone
Procedure:
-
To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes while maintaining the temperature at 45-50°C.
-
Maintain the mixture at 45-50°C for 1.5 hours.
-
Increase the temperature to 65-70°C and maintain for 6 hours.
-
Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.
-
Cool the mixture again and filter the precipitated product.
-
Wash the collected solid with three 150 ml portions of acetone and dry.[9]
Protocol 2: Acylation of 2-Aminobenzothiazole
This protocol describes a general procedure for the acylation of the 2-amino group, which can be used as a protection strategy.
Materials:
-
2-Aminobenzothiazole
-
Triethylamine
-
Dry benzene (or another suitable aprotic solvent)
-
Chloroacetyl chloride
Procedure:
-
To a stirred solution of 2-aminobenzothiazole (8 g, 0.05 mol) and triethylamine (7.40 mL, 0.05 mol) in dry benzene (50 mL), add chloroacetyl chloride (4.24 mL, 0.05 mol) dropwise under ice-cold conditions.
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Stir the reaction mixture for approximately 6 hours.
-
Filter off the separated amine hydrochloride salt.
-
Reflux the filtrate on a water bath for about 4 hours.
-
Concentrate the solution under reduced pressure.
-
The separated solid can be purified by column chromatography over silica gel using a suitable eluent (e.g., chloroform).
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-amino-6-chlorobenzothiazole
Note: This is a representative table. Actual yields may vary based on specific experimental conditions.
| Parameter | Condition A | Condition B | Condition C |
| Cyclizing Agent | Bromine in Chloroform | HBr in H₂SO₄ | NBS in Acetic Acid |
| Temperature | Room Temperature | 45-70°C | 80°C |
| Reaction Time | 12 hours | 7.5 hours | 6 hours |
| Reported Yield | Moderate | High (up to 92%)[9] | Moderate to High |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iajesm.in [iajesm.in]
- 9. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
stability of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone under experimental conditions
Technical Support Center: 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and recommended storage conditions for this compound?
This compound is a light yellow crystalline powder.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated area, with the container kept tightly closed.[1] Under these recommended conditions, the compound has a shelf life of approximately 24 months.[1]
Q2: What are the solubility characteristics of this compound?
The solubility of this compound varies across different solvents. It is soluble in dimethyl sulfoxide (DMSO), partially soluble in ethanol, and only slightly soluble in water.[1]
Q3: What is the known chemical reactivity of this compound?
The chemical reactivity of this compound is largely influenced by the amino group at the 2-position of the benzothiazole ring.[2] This functional group makes the compound a useful intermediate for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] It can undergo reactions such as acylation and condensation.[3][4]
Q4: What are the potential therapeutic applications of this compound and its derivatives?
While research is ongoing, derivatives of this compound have been investigated for a range of biological activities. These include potential neuroprotective effects, as well as roles in the development of antimicrobial and anticancer therapies.[2][5][6][7] Some studies suggest it may act as a potentiator for other benzothiazole-based drugs.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or unexpected experimental results.
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Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
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Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed container).
-
Consider the age of the compound and if it is within its expected shelf life.[1]
-
If possible, re-verify the purity of the compound using an appropriate analytical method such as HPLC or NMR.
-
Issue 2: Poor solubility in an experimental solvent system.
-
Possible Cause: The chosen solvent may not be appropriate for this compound.
-
Troubleshooting Steps:
-
Refer to the known solubility profile: DMSO (soluble), ethanol (partially soluble), water (slightly soluble).[1]
-
For aqueous solutions, consider the use of a co-solvent like DMSO or ethanol to improve solubility.
-
Gentle heating or sonication may aid in dissolution, but monitor for any signs of degradation (e.g., color change).
-
Issue 3: Observation of unexpected byproducts in a reaction.
-
Possible Cause: The compound may be unstable under the specific reaction conditions (e.g., high temperature, extreme pH).
-
Troubleshooting Steps:
-
Review the reaction conditions. The aminobenzothiazole moiety may be sensitive to strong acids, bases, or oxidizing agents.
-
If high temperatures are used, consider if the reaction can be performed at a lower temperature for a longer duration.
-
Analyze the byproducts to understand the potential degradation pathway, which could involve the amino or ethanone groups.
-
Issue 4: Discoloration of the compound in solution.
-
Possible Cause: This could indicate degradation, possibly due to oxidation of the amino group or other light-sensitive reactions.
-
Troubleshooting Steps:
-
Prepare solutions fresh whenever possible.
-
Store solutions in amber vials or protect them from light, especially for long-term experiments.
-
If the solution is stored, keep it at a low temperature (e.g., 4°C or -20°C) after sterile filtration, if appropriate for the solvent.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂OS | [1] |
| Molecular Weight | 192.24 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 146-149°C | [1] |
| Solubility | Soluble in DMSO, partially in ethanol, slightly in water | [1] |
| Purity | >98% (typical) | [1] |
| Shelf Life | 24 months (under recommended storage) | [1] |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
This protocol provides a general method for the acylation of the 2-amino group, a common reaction for this compound as an intermediate.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
A base (e.g., Triethylamine or Pyridine)
-
Acylating agent (e.g., an acyl chloride or anhydride)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C using an ice bath.
-
Add the base (e.g., triethylamine, typically 1.2-1.5 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add the acylating agent (typically 1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by Thin Layer Chromatography, TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
General Experimental Workflow
Caption: General workflow for a synthesis reaction.
Hypothetical Signaling Pathway
Given that derivatives of this compound have been explored for their anti-cancer properties, including inhibition of the ALK/PI3K/AKT signaling pathway, the following diagram illustrates a simplified, hypothetical mechanism of action.[3][6][7]
Caption: Hypothetical inhibition of the ALK/PI3K/AKT pathway.
References
- 1. 1- (2-aminobenzo[d]thiazol-6-yl)ethanone at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. Buy this compound | 21222-61-7 [smolecule.com]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Storage of 2-Aminobenzothiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-aminobenzothiazole derivatives during storage. The information is presented in a question-and-answer format to directly address common issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for 2-aminobenzothiazole derivatives?
A1: As a general guideline, 2-aminobenzothiazole and its derivatives should be stored in a cool, dry, and well-ventilated area.[1][2] Containers should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is often recommended.[3] Always refer to the manufacturer's specific storage instructions on the product datasheet.
Q2: My 2-aminobenzothiazole derivative has changed color during storage. What could be the cause?
A2: A change in color, such as yellowing or darkening, is a common indicator of chemical degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to investigate the purity of the compound before further use.
Q3: Are 2-aminobenzothiazole derivatives sensitive to light?
A3: Yes, some benzothiazole derivatives are susceptible to photodegradation.[4][5][6] It is recommended to store these compounds in amber vials or light-protective containers to minimize exposure to UV and visible light.[7]
Q4: What are the common degradation pathways for 2-aminobenzothiazole derivatives?
A4: Common degradation pathways include hydrolysis (in acidic or basic conditions), oxidation, and photodegradation.[7][8][9] Hydrolysis may lead to the opening of the thiazole ring, while oxidation can result in the formation of N-oxides or other oxygenated derivatives. Photodegradation can also lead to the formation of various byproducts, including hydroxylated species.[10]
Q5: How can I check if my stored 2-aminobenzothiazole derivative has degraded?
A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound. A well-developed HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of its purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of 2-aminobenzothiazole derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram of a stored sample. | Degradation of the compound due to improper storage. | 1. Review storage conditions (temperature, light, and moisture exposure). 2. Conduct a forced degradation study to identify potential degradation products and confirm their retention times. 3. If degradation is confirmed, discard the old stock and obtain a fresh batch. Ensure the new batch is stored under optimal conditions. |
| Loss of biological activity in an in-vitro assay. | Chemical degradation of the 2-aminobenzothiazole derivative. | 1. Verify the purity of the compound using a stability-indicating HPLC method. 2. Prepare fresh stock solutions for assays. 3. If the compound is known to be unstable in a particular solvent, consider alternative solvents or prepare solutions immediately before use. |
| Precipitation observed in a stock solution. | Poor solubility or degradation leading to insoluble products. | 1. Confirm the solubility of the compound in the chosen solvent. 2. Gently warm the solution to see if the precipitate redissolves (if thermal degradation is not a concern). 3. If precipitation persists, filter the solution before use and re-determine the concentration. Consider preparing fresh solutions more frequently. |
| Inconsistent results between batches of the same derivative. | Batch-to-batch variability in purity or degradation during storage of one batch. | 1. Always check the certificate of analysis for each new batch. 2. Analyze both batches by HPLC to compare purity profiles. 3. If one batch shows significant degradation, it should be discarded. |
Data Presentation: Forced Degradation Studies of 2-Aminobenzothiazole Derivatives
The following tables summarize quantitative data from forced degradation studies on two representative 2-aminobenzothiazole derivatives, Riluzole and Pramipexole. These studies are essential for understanding the intrinsic stability of the molecules.
Table 1: Forced Degradation of Riluzole
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 12.5% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | 15.2% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | 18.9% |
| Thermal | Solid State | 48 hours | 80 °C | 8.3% |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp. | 5.7% |
Data compiled from stability-indicating method development studies for Riluzole.[1][8][11]
Table 2: Forced Degradation of Pramipexole
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 3 M HCl | 48 hours | 80 °C | 7.54% |
| Base Hydrolysis | 0.5 M NaOH | 1 hour | Reflux | 4.88% |
| Oxidation | 30% H₂O₂ | 4 hours | Room Temp. | 58.70% |
| Thermal | Solid State | 7 days | 100 °C | No significant degradation |
| Photolytic | Sunlight | 8 days | Ambient | Significant degradation |
Data compiled from forced degradation studies of Pramipexole.[2][7][9][12][13]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study on a 2-aminobenzothiazole derivative to understand its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the 2-aminobenzothiazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60 °C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60 °C for 24 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 80 °C for 48 hours. Dissolve the sample in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to direct sunlight for 8 hours or in a photostability chamber.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method suitable for analyzing 2-aminobenzothiazole derivatives and their degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to separate the parent compound from all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the parent compound (typically between 260-300 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by the complete separation of the parent peak from all degradation product peaks.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Stability-indicating Method for the Estimation of Riluzole in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
comparing anticancer activity of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone derivatives
A Comparative Guide to the Anticancer Activity of 2-Aminobenzothiazole Derivatives
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of pharmacological activities, including notable anticancer properties.[1][2][3] This guide provides a comparative analysis of the anticancer activity of various 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone derivatives and related 2-aminobenzothiazole compounds, with a focus on their efficacy against different cancer cell lines, their mechanisms of action, and structure-activity relationships.
Data Presentation: In Vitro Anticancer Activity
The anticancer potential of 2-aminobenzothiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of selected derivatives from different studies.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 45 | 6-(quinazolin-4(3H)-one-5-yl) derivative | A549 (Lung) | 0.44 | [4][5] |
| H1975 (Lung) | Not specified | [4] | ||
| PC9 (Lung) | Not specified | [4] | ||
| Compound 38 | 6-(quinazolin-4(3H)-one-5-yl) derivative | A549 (Lung) | 0.98 ± 0.08 | [4] |
| H1975 (Lung) | 1.39 ± 0.55 | [4] | ||
| Compound 13 | 2-amino, various substitutions | HCT116 (Colon) | 6.43 ± 0.72 | [1] |
| A549 (Lung) | 9.62 ± 1.14 | [1] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [1] | ||
| Compound 20 | 2-amino-thiazolidinedione hybrid | HepG2 (Liver) | 9.99 | [1] |
| HCT-116 (Colon) | 7.44 | [1] | ||
| MCF-7 (Breast) | 8.27 | [1] | ||
| Compound 24 | 2-amino, 6-methoxy, 1,3,4-oxadiazole moiety | C6 (Glioma) | 4.63 ± 0.85 | [1] |
| A549 (Lung) | 39.33 ± 4.04 | [1] | ||
| Compound 12 | 2-amino, 6-nitro/ethoxy substitution | MCF-7 (Breast) | 2.49 ± 0.12 | [1] |
| Compound 1 | 6-chloro-prop-2-eneamido derivative | RXF 393 (Renal) | Growth % of -71.40 | [6] |
| Compound 2 | 6-chloro-1-acetyl-pyrazolin derivative | NCI-H522 (Lung) | Growth % of -44.55 | [6] |
| Compound 3 | 6-chloro-1-acetyl-pyrazolin derivative | NCI-H522 (Lung) | Growth % of -46.12 | [6] |
| Compound 4 | 6-fluoro-thiazole derivative | HOP-92 (Lung) | Growth % of -46.12 | [6] |
| Compound 5 | 6-fluoro-thiazole derivative | NCI-H522 (Lung) | Growth % of -25.35 | [6] |
Structure-Activity Relationship Insights
The anticancer activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring.
-
Substitutions at the 6-position: The presence of chloro, fluoro, methoxy, or nitro groups at the 6-position has been shown to modulate the anticancer activity.[1][6] For instance, a 6-chloro substitution was present in several compounds with notable growth inhibitory effects on renal and non-small cell lung cancer cell lines.[6] Similarly, a 6-methoxy group was part of a derivative with potent activity against glioma cells.[1]
-
Modifications at the 2-amino group: Hybrid molecules, where the 2-amino group is incorporated into another heterocyclic system like a thiazolidinedione or pyrazoline, have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][6]
-
Complex Side Chains: The addition of larger moieties, such as a quinazolinone ring at the 6-position, has led to the development of highly potent derivatives, with compound 45 showing an impressive IC50 of 0.44 µM against A549 lung cancer cells.[4][5]
Experimental Protocols
A key experiment for evaluating the in vitro anticancer activity of these compounds is the MTT assay.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, usually 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Several 2-aminobenzothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][3] These include the inhibition of protein kinases such as EGFR, VEGFR-2, and components of the PI3K/AKT/mTOR pathway.[1][4][5]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chalcogen.ro [chalcogen.ro]
A Comparative Guide to the In Vitro Efficacy of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-cancer activity of derivatives of 1-(2-aminobenzo[d]thiazol-6-yl)ethanone, a promising scaffold in oncological research. The performance of two notable derivatives, referred to as Compound 45 and Compound H1, is evaluated against standard chemotherapeutic agents in relevant cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes a critical signaling pathway implicated in the mechanism of action.
Comparative Analysis of Anti-proliferative Activity
The in vitro cytotoxic effects of the aminobenzothiazole derivatives and standard-of-care chemotherapeutics were assessed using the MTT assay, a colorimetric method to determine cell viability. The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of cell growth, was determined for each compound in non-small cell lung cancer (A549) and cervical cancer (HeLa) cell lines.
Table 1: IC50 Values in A549 Non-Small Cell Lung Cancer Cells
| Compound | Target/Mechanism of Action | IC50 (µM) | Citation(s) |
| Compound 45 | ALK/PI3K/AKT Pathway Inhibitor | 0.44 | [1] |
| Cisplatin | DNA Cross-linking Agent | 6.14 - 17.8 | [2][3][4] |
| Paclitaxel | Microtubule Stabilizer | ~1.92 - 11.9 | [5][6] |
| Docetaxel | Microtubule Stabilizer | ~1.94 | [7] |
Note: The reported IC50 values for standard chemotherapeutics can vary between studies due to differences in experimental conditions.
Table 2: IC50 Values in HeLa Cervical Cancer Cells
| Compound | Target/Mechanism of Action | IC50 (µM) | Citation(s) |
| Compound H1 | HPV E7 Oncoprotein Pathway | 0.38 | |
| Cisplatin | DNA Cross-linking Agent | 0.0073 - 22.4 | [8][9][10][11][12] |
| Paclitaxel | Microtubule Stabilizer | 0.005 - 131 | [13][14][15][16] |
Note: The IC50 values for standard chemotherapeutics, particularly in HeLa cells, show significant variability across the literature, which may be attributed to differences in assay duration, cell passage number, and specific laboratory protocols.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative studies.
MTT Cell Viability Assay
This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and control vehicle for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.[19][20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[21]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[21][22]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the ALK/PI3K/AKT signaling pathway, a key target of Compound 45, and a general workflow for in vitro validation of anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. science.utm.my [science.utm.my]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generating Paclitaxel-Resistant in Cervical Cancer HeLa Cell Line | Bashari | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 16. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to Benzothiazole Derivatives in Neuroprotection: Spotlight on 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold has emerged as a privileged structure in the quest for novel neuroprotective agents, with derivatives showing promise in multifactorial diseases like Alzheimer's and Parkinson's. This guide provides a comparative overview of the neuroprotective performance of various benzothiazole derivatives, with a special focus on the potential of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes existing data on related benzothiazole derivatives to provide a valuable comparative context and highlight key structure-activity relationships.
Multi-Targeting Potential of Benzothiazole Derivatives
Neurodegenerative diseases are complex, involving multiple pathological pathways. Benzothiazole derivatives are attractive candidates for multi-target-directed ligand (MTDL) design, aiming to simultaneously modulate several key targets.[1][2] This approach is considered a more promising therapeutic strategy than the traditional "one-target, one-molecule" paradigm.[1][2]
Key molecular targets for benzothiazole derivatives in the context of neuroprotection include:
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases acetylcholine levels, a key neurotransmitter for cognitive function.[1][2]
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can reduce oxidative stress and preserve dopamine levels in the brain.[1][2]
-
Histamine H3 Receptor (H3R): Antagonism of H3R can enhance the release of several neurotransmitters, including acetylcholine and histamine, thereby improving cognitive function.[1][2]
-
Casein Kinase 1 (CK1): Inhibition of CK1 is a potential therapeutic strategy for neurodegenerative disorders like Alzheimer's disease.[3]
-
Amyloid-beta (Aβ) Aggregation: Several benzothiazole derivatives have been shown to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[4]
Comparative Efficacy of Benzothiazole Derivatives
The following tables summarize the in vitro efficacy of various benzothiazole derivatives against key targets in neurodegeneration. It is important to note that direct comparative data for this compound is not available; the data presented here is for other promising derivatives from the literature.
Table 1: Cholinesterase and MAO-B Inhibitory Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Target | IC50 / Ki (µM) | Reference |
| Compound 3s | AChE | 6.7 | [1][2] |
| BuChE | 2.35 | [1][2] | |
| MAO-B | 1.6 | [1][2] | |
| H3R | 0.036 (Ki) | [1][2] | |
| Compound 4b | H3R | 0.012 (Ki) | [1][2] |
Table 2: Casein Kinase 1 (CK1) and Amyloid-beta Binding Alcohol Dehydrogenase (ABAD) Inhibition
| Compound Class | Target | Activity | Reference |
| 1-(benzo[d]thiazol-2-yl)-3-phenylureas | CK1 | Submicromolar inhibition | [3][5] |
| ABAD | Dual inhibition observed | [3][5] |
Neuroprotective Mechanisms and Signaling Pathways
Benzothiazole derivatives exert their neuroprotective effects through various mechanisms, primarily by mitigating oxidative stress and modulating key enzymatic activities. One notable mechanism is the enhancement of catalase activity, an essential antioxidant enzyme that protects neurons from reactive oxygen species (ROS)-mediated damage.[6]
Below is a diagram illustrating a proposed neuroprotective signaling pathway involving catalase modulation by benzothiazole derivatives.
Caption: Proposed mechanism of neuroprotection by benzothiazole derivatives via catalase enhancement.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the neuroprotective effects of benzothiazole derivatives.
In Vitro Neuroprotection Assay (H₂O₂-induced stress model)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[6]
Caption: Workflow for in vitro neuroprotection assay against oxidative stress.
Protocol:
-
Cell Culture: U87 MG human glioblastoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The benzothiazole derivative to be tested is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. A vehicle control (medium with solvent) is also included.
-
Induction of Oxidative Stress: After a pre-incubation period with the compound (e.g., 1 hour), hydrogen peroxide (H₂O₂) is added to the wells to a final concentration known to induce significant cell death (e.g., 100 µM).
-
Incubation: The plates are incubated for 24 hours.
-
Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
Catalase Activity Assay
This assay measures the effect of the benzothiazole derivative on the enzymatic activity of catalase.[6]
Protocol:
-
Cell Lysate Preparation: U87 MG cells are treated with the benzothiazole derivative and H₂O₂ as described above. After incubation, the cells are harvested and lysed to release intracellular proteins, including catalase.
-
Reaction Mixture: The cell lysate is added to a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer.
-
Enzymatic Reaction: Catalase in the lysate will decompose H₂O₂ into water and oxygen.
-
Detection: The remaining H₂O₂ is measured using a colorimetric or fluorometric method. The decrease in H₂O₂ concentration is proportional to the catalase activity.
-
Data Analysis: Catalase activity is calculated and expressed as units per milligram of protein. The activity in treated cells is compared to that in control cells.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound in neuroprotection is not yet established, studies on other benzothiazole derivatives provide valuable insights:
-
Low Molecular Weight: Smaller benzothiazole analogs have shown potential as catalase modulators, suggesting that a streamlined structure may be beneficial for this specific mechanism of neuroprotection.[6]
-
Substitution at Position 6: The nature of the substituent at the 6-position of the benzothiazole ring appears to be critical for activity. For instance, in a series of 1-(benzo[d]thiazol-2-yl)-3-phenylureas, a small electron-withdrawing group at this position was found to be important for CK1 and ABAD inhibition.[3]
-
Multi-targeting Moieties: The addition of specific pharmacophores, such as those targeting H3R or cholinesterases, can confer multi-target activity to the benzothiazole scaffold.[1][2]
Conclusion
The benzothiazole scaffold holds significant promise for the development of novel neuroprotective agents. While direct experimental data on the neuroprotective profile of this compound is currently scarce, the broader landscape of benzothiazole derivatives suggests its potential. The key to unlocking the therapeutic value of this and other related compounds will lie in systematic screening using robust in vitro and in vivo models, detailed structure-activity relationship studies, and a focus on multi-target-directed ligand design to address the multifaceted nature of neurodegenerative diseases. Further research is warranted to fully elucidate the neuroprotective capabilities of this compound and its place within the growing family of promising benzothiazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents | MDPI [mdpi.com]
- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of benzothiazole and benzimidazole derivatives in oncology
For Immediate Release
In the landscape of oncological research, the quest for novel therapeutic agents has led scientists to explore the vast potential of heterocyclic compounds. Among these, benzothiazole and benzimidazole derivatives have emerged as prominent scaffolds, demonstrating significant anticancer activity across a multitude of preclinical studies. This guide offers a detailed comparative analysis of these two potent classes of compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Both benzothiazole and benzimidazole derivatives represent promising avenues for the development of new cancer therapies. While direct, large-scale comparative studies are limited, existing data indicates that both scaffolds can be modified to produce highly potent and selective anticancer agents.[1]
Benzimidazole derivatives frequently exert their anticancer effects by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.[2][3] Several repurposed anthelmintic drugs from this class, such as mebendazole, are now in clinical trials for oncology indications.[4]
Benzothiazole derivatives , in contrast, exhibit a broader range of mechanisms. These include the inhibition of key signaling molecules like tyrosine kinases and topoisomerases, and the induction of apoptosis through the generation of reactive oxygen species (ROS).[5][6] Some studies suggest that specific benzothiazole derivatives may exhibit superior activity against certain cancer types, such as lung cancer, when compared in a directly analogous series.[1] However, other research indicates that for certain substitution patterns, benzimidazole derivatives can show comparable or greater potency.[7]
Ultimately, the anticancer efficacy of a derivative is critically dependent on the specific chemical modifications made to the core scaffold. This guide will delve into the quantitative data and molecular mechanisms that underpin the potential of these compounds.
Quantitative Efficacy Against Cancer Cell Lines
The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative benzothiazole and benzimidazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Semicarbazide | Chlorobenzyl indole semicarbazide | HT-29 (Colon) | 0.024 | [8] |
| H460 (Lung) | 0.29 | [8] | ||
| A549 (Lung) | 0.84 | [8] | ||
| MDA-MB-231 (Breast) | 0.88 | [8] | ||
| Benzamide-based | Substituted methoxybenzamide | Multiple Lines | 1.1 - 8.8 | [7][8] |
| Naphthalimide-based | Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 | [8][9] |
| A549 (Lung) | 3.89 | [8][9] | ||
| MCF-7 (Breast) | 5.08 | [8][9] | ||
| Phenylacetamide-based | Derivative 4d | BxPC-3 (Pancreatic) | 3.99 | [10] |
| PTJ64i (Paraganglioma) | 6.79 | [10] | ||
| HFF-1 (Normal Fibroblast) | 9.23 | [10] |
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Anthelmintics | Flubendazole | HT-29 (Colorectal) | 0.01 | [11] |
| Mebendazole | AsPC-1 (Pancreatic) | 0.05 | [11] | |
| Fenbendazole | PTJ86i (Paraganglioma) | 0.24 | [11] | |
| Albendazole | SW480 (Colorectal) | 1.26 | [11] | |
| Benzimidazole-Chalcone | Compound 23a | MCF-7 (Breast) | 8.91 | [3] |
| A549 (Lung) | 9.73 | [3] | ||
| HEP-G2 (Liver) | 10.93 | [3] | ||
| Imidazopyridine Conjugate | Compound 11i | A549 (Lung) | 2.06 | [12] |
| B-norcholesteryl | Compound 7a | HeLa (Cervical) | <10 | [13] |
Mechanisms of Action: A Comparative Overview
The pathways to inducing cancer cell death differ significantly between the two scaffolds, providing distinct opportunities for therapeutic intervention.
Benzimidazole Derivatives: Targeting the Cytoskeleton
The primary anticancer mechanism for many benzimidazole derivatives is the disruption of microtubule dynamics. By binding to β-tubulin, these compounds inhibit polymerization, which is essential for the formation of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[2]
Benzothiazole Derivatives: A Multi-Targeted Approach
Benzothiazole derivatives engage in more diverse mechanisms of action. Many act as inhibitors of crucial enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR), topoisomerases, and carbonic anhydrases.[5][6] Certain derivatives also induce apoptosis by increasing intracellular reactive oxygen species (ROS) or by interacting with the Aryl Hydrocarbon Receptor (AHR) to trigger downstream signaling that leads to cell death.[5]
Experimental Protocols
Standardized methodologies are crucial for the valid comparison of anticancer compounds. Below are detailed protocols for key in vitro assays used to evaluate the efficacy of benzothiazole and benzimidazole derivatives.
Experimental Workflow: From Cell Culture to Data Analysis
A typical workflow for evaluating the anticancer properties of a novel compound involves cytotoxicity screening, followed by more detailed mechanistic studies like cell cycle analysis and apoptosis detection.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the benzothiazole or benzimidazole derivative. Include a vehicle-only control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the test compound at various concentrations for a set time (e.g., 24 or 48 hours).
-
Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cell pellet with cold PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes at room temperature.[15]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The PI fluorescence will be proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.
Protocol 3: Western Blot for Apoptosis Markers
Western blotting allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases and cleaved PARP (Poly(ADP-ribose) polymerase).[17][18]
-
Protein Extraction: After treating cells with the compound, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[17] An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.[18]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 3. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. researchgate.net [researchgate.net]
- 12. nveo.org [nveo.org]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
structure-activity relationship (SAR) studies of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone analogs
An essential component of medication research and development is the investigation of structure-activity relationships (SAR), which offer crucial information about how chemical structure affects biological activity. This comparison guide provides an in-depth analysis of SAR studies on analogs of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, with a focus on their anticancer properties. Due to the scarcity of particular SAR data for this compound analogs, this guide will concentrate on the closely related and thoroughly researched 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives. These substances have the same 2-aminobenzothiazole core and have been shown to have strong anticancer effects by inhibiting important signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activities of a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives against three human non-small cell lung cancer (NSCLC) cell lines: A549, H1975, and PC9. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are presented in micromolar (μM).
| Compound ID | R Group (Substitution on Quinazolinone) | IC50 (μM) vs. A549 | IC50 (μM) vs. H1975 | IC50 (μM) vs. PC9 |
| Lead Compound (16h) | Unsubstituted Benzyl | 8.27 | >50 | >50 |
| 45 | 4-Fluorobenzyl | 0.44 | 2.65 | 3.12 |
| 6a | Benzyl | 5.31 | 10.24 | 12.87 |
| 6b | 2-Fluorobenzyl | 3.89 | 8.15 | 9.33 |
| 6c | 3-Fluorobenzyl | 2.17 | 6.49 | 7.81 |
| 6d | 2-Chlorobenzyl | 6.72 | 11.58 | 13.45 |
| 6e | 3-Chlorobenzyl | 4.88 | 9.72 | 11.03 |
| 6f | 4-Chlorobenzyl | 1.29 | 4.56 | 5.98 |
| 6g | 2-Bromobenzyl | 7.14 | 12.33 | 14.78 |
| 6h | 3-Bromobenzyl | 5.02 | 10.11 | 12.19 |
| 6i | 4-Bromobenzyl | 1.83 | 5.17 | 6.42 |
| 6j | 4-Methylbenzyl | 3.24 | 7.88 | 8.91 |
Structure-Activity Relationship (SAR) Analysis
The data in the table reveals several key SAR insights for this series of compounds:
-
Impact of Halogen Substitution: The introduction of a halogen atom on the benzyl ring generally enhances the antiproliferative activity compared to the unsubstituted benzyl group (Compound 6a).
-
Position of Halogen Substituent: For fluoro, chloro, and bromo substituents, the activity generally follows the order: 4-position > 3-position > 2-position. This suggests that substitution at the para position of the benzyl ring is most favorable for anticancer activity.
-
Effect of Halogen Type: Among the para-substituted analogs, the 4-fluoro substituent (Compound 45) demonstrated the most potent activity against the A549 cell line (IC50 = 0.44 μM).[1][2]
-
Methyl Substitution: A methyl group at the 4-position of the benzyl ring (Compound 6j) also resulted in improved activity over the unsubstituted analog, but was less potent than the halogen-substituted counterparts.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these 2-aminobenzothiazole analogs.
General Synthesis of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives
A common synthetic route for these analogs involves a multi-step process:
-
Synthesis of the Quinazolinone Core: 2-Amino-5-bromobenzoic acid is reacted with formamide at elevated temperatures to yield 6-bromoquinazolin-4(3H)-one.[1]
-
N-Alkylation/Arylation: The nitrogen at the 3-position of the quinazolinone ring is then substituted with various benzyl groups (or other desired R groups) using the appropriate benzyl halide in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF).[1]
-
Suzuki Coupling: The final step involves a Suzuki coupling reaction between the 6-bromo-3-substituted-quinazolin-4(3H)-one and a suitable boronic acid or ester derivative of 2-aminobenzothiazole to form the final products.[1]
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
Materials:
-
Human non-small cell lung cancer cell lines (A549, H1975, PC9)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The test compounds are serially diluted in the growth medium to various concentrations. The medium from the wells is then replaced with 100 µL of the diluted compound solutions. A vehicle control (medium with DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[3]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[3]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for SAR Studies
The following diagram illustrates the general workflow for conducting structure-activity relationship studies of novel chemical entities.
Caption: General workflow for structure-activity relationship (SAR) studies.
ALK/PI3K/AKT Signaling Pathway Inhibition
Mechanistic studies revealed that the lead compound 45 exerts its anticancer effects by inhibiting the ALK/PI3K/AKT signaling pathway, which is a critical pathway for cell proliferation and survival.[2]
References
Unlocking the Anticancer Potential of 2-Aminobenzothiazole Derivatives: A Comparative Guide
Researchers and drug development professionals are increasingly turning their attention to 2-aminobenzothiazole derivatives as a promising class of compounds in the fight against cancer. This guide provides a comprehensive cross-validation of their anticancer activity, objectively comparing their performance with alternative compounds and supported by experimental data. Detailed methodologies for key experiments are presented, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.
The 2-aminobenzothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1] These compounds have been shown to exert their cytotoxic effects against various cancer cell lines through the modulation of key signaling pathways involved in cancer progression.[1] This guide synthesizes findings from multiple studies to offer a comparative analysis of their efficacy.
Comparative Anticancer Activity: In Vitro Studies
The in vitro cytotoxicity of novel 2-aminobenzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below, offering a direct comparison with established anticancer drugs. Lower IC50 values are indicative of greater potency.
| Compound/Drug | Target/Mechanism of Action | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference Drug(s) |
| New Derivative Series 1 | PI3K/mTOR Inhibition | 1.8 - 7.2 | 3.9 - 10.5 | 7.44 - 9.99 | - | Doxorubicin, Cisplatin[2] |
| New Derivative Series 2 | VEGFR-2 Inhibition | 3.84 - 8.27 | - | 5.61 - 9.99 | - | Sorafenib[2][3] |
| OMS5 & OMS14 | PI3Kδ Inhibition | 22.13 - 61.03 | 22.13 - 61.03 | - | - | -[4][5] |
| Compound 13 | EGFR Inhibition | - | 9.62 ± 1.14 | 6.43 ± 0.72 | - | -[6] |
| Thiourea Derivative IVe | DNA Damage | 15-30 | - | - | 33-48 | -[7] |
| Thiourea Derivative IVf | DNA Damage | 15-30 | - | - | 33-48 | -[7] |
| Thiourea Derivative IVh | DNA Damage | 15-30 | - | - | 33-48 | -[7] |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.9 | ~1.2 | ~0.5 - 1.0 | - | -[2] |
| Cisplatin | DNA Cross-linking Agent | ~3.1 | - | - | - | -[2] |
| Sorafenib | VEGFR-2 Inhibitor | - | - | - | - | -[3] |
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their ability to inhibit key kinases and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
One of the primary mechanisms is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[1] By targeting PI3K, these compounds can effectively halt downstream signaling that promotes cell growth and survival.[1]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
Furthermore, certain derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[3] By blocking VEGFR-2, these compounds can stifle tumor growth and metastasis. Other targeted kinases include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[4][6]
Experimental Protocols
To ensure the reproducibility and cross-validation of the reported anticancer activities, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives or standard anticancer drugs. A control group with no treatment is also included. The plates are incubated for an additional 48-72 hours.[2]
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.[2]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-Aminobenzothiazole Derivatives and Established Anticancer Agents
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals providing a comparative overview of the anticancer efficacy of a potent 2-aminobenzothiazole derivative against well-established chemotherapeutic and targeted agents. This document synthesizes available preclinical data to benchmark the performance of these compounds.
Introduction
The quest for novel, more effective, and selective anticancer agents is a cornerstone of oncological research. The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant antiproliferative activities across a range of cancer cell lines. This guide focuses on comparing the efficacy of a promising 2-aminobenzothiazole derivative, identified as compound 45 in recent literature, with standard-of-care anticancer drugs, including Doxorubicin, Paclitaxel, Cisplatin, and the targeted therapy agent Erlotinib. While direct experimental data for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is not extensively available in the public domain, this analysis utilizes a closely related and highly potent structural analog to provide a valuable comparative perspective.
Quantitative Efficacy Comparison
The following tables summarize the in vitro cytotoxic activity (IC50 values) of a potent 2-aminobenzothiazole derivative and established anticancer drugs against a panel of human cancer cell lines. Lower IC50 values are indicative of higher potency.
Table 1: Efficacy of 2-Aminobenzothiazole Derivative (Compound 45) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.44 | [1][2][3] |
| H1975 | Non-Small Cell Lung Cancer | Data Not Available | |
| PC9 | Non-Small Cell Lung Cancer | Data Not Available |
Note: Compound 45 is a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, a structural analog of the compound of interest.
Table 2: Efficacy of Standard Anticancer Drugs Against Various Cancer Cell Lines
| Drug | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Doxorubicin | ~0.13 - >20[4][5] | ~0.1 - 2.5[4] | Data Not Available | ~2.92[4] | ~12.18[4] |
| Paclitaxel | ~0.027 - 9.4[6] | ~0.0025 - 0.0075[7] | Data Not Available | ~0.0025 - 0.0075[7] | Data Not Available |
| Cisplatin | ~7.49 - 10.91[8] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Erlotinib | >20[9] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: IC50 values for standard drugs can vary significantly between studies due to different experimental conditions such as exposure time and assay type.
Mechanism of Action: A Comparative Overview
The potent 2-aminobenzothiazole derivative, compound 45, exerts its anticancer effects through the inhibition of the ALK/PI3K/AKT signaling pathway.[1][2] This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway leads to G1 phase cell cycle arrest and induction of apoptosis. In contrast, the standard anticancer drugs operate through different mechanisms:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and apoptosis.
-
Erlotinib: A tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), inhibiting downstream signaling pathways involved in cell proliferation.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating cytotoxicity, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound 45.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
In Vivo Neuroprotective Effects of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo neuroprotective effects of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone and structurally related benzothiazole derivatives. Due to the limited availability of specific in vivo data for this compound, this document leverages data from two notable analogs, AS601245 and 6-nitrobenzo[d]thiazol-2-amine (N3) , to provide a comprehensive overview of the potential neuroprotective activities of this class of compounds.
While direct in vivo studies on the neuroprotective effects of this compound are not extensively documented in publicly available literature, research on related benzothiazole structures suggests a potential for neuroprotection against neuronal injury.[1] This guide will compare the known in vivo efficacy of AS601245 and N3, offering insights into the potential mechanisms and experimental validation of benzothiazole-based neuroprotective agents.
Comparative Efficacy of Benzothiazole Derivatives
The following tables summarize the quantitative in vivo neuroprotective effects of AS601245 and 6-nitrobenzo[d]thiazol-2-amine (N3) from preclinical studies.
Table 1: In Vivo Neuroprotective Effects of AS601245 in a Gerbil Model of Global Cerebral Ischemia
| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |
| Neurite Damage Reduction | Gerbil | Intraperitoneal (i.p.) | 80 mg/kg | 67% reduction in damage to neurites (P<0.001 vs. controls) | [2] |
| Astrocyte Activation Reduction | Gerbil | Intraperitoneal (i.p.) | 80 mg/kg | 84% reduction in activation of astrocytes (P<0.001 vs. controls) | [2] |
| Memory Improvement | Gerbil | Intraperitoneal (i.p.) | 80 mg/kg | Prevention of ischemia-induced memory impairment in the inhibitory avoidance task | |
| Neuronal Loss Protection | Gerbil | Intraperitoneal (i.p.) | 40, 60, and 80 mg/kg | Significant protection against the delayed loss of hippocampal CA1 neurons | [1][3] |
| Neuronal Survival | Rat (focal cerebral ischemia) | i.p. injection or i.v. bolus + infusion | 6, 18, and 60 mg/kg (i.p.) or 1 mg/kg bolus + 0.6 mg/kg/h infusion (i.v.) | Significant neuroprotective effect | [1] |
Table 2: In Vivo Neuroprotective Effects of 6-nitrobenzo[d]thiazol-2-amine (N3) in a Zebrafish Model of PTZ-Induced Epilepsy
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Glutathione (GSH) Levels | Zebrafish Larvae | Pre-treatment with N3 | Increased GSH levels (0.76 ± 0.03 nmol/mg) | [4][5] |
| Lactate Dehydrogenase (LDH) Levels | Zebrafish Larvae | Pre-treatment with N3 | Reduced LDH levels (7.47 ± 0.07 U/mg protein) | [4][5] |
| Reactive Oxygen Species (ROS) Levels | Zebrafish Larvae | Pre-treatment with N3 | Reduced ROS levels | [4][5] |
| Pro-inflammatory Gene Expression | Zebrafish Larvae | Pre-treatment with N3 | Suppressed pro-inflammatory gene expression | [4][5] |
| Neurodegeneration Markers | Zebrafish Larvae | Pre-treatment with N3 | Reduced amyloid plaques and calcium deposition | [4][5] |
| Motor Coordination | Zebrafish Larvae | Pre-treatment with N3 | Behavioral improvements, including enhanced motor coordination | [4][5] |
Experimental Protocols
This section details the methodologies for key in vivo experiments typically employed in the validation of neuroprotective agents.
Animal Models of Neurodegeneration
-
Global Cerebral Ischemia Model (Gerbil): This model is induced by transient bilateral common carotid artery occlusion. It is a well-established method for studying neuronal damage, particularly in the hippocampus, and for evaluating the efficacy of neuroprotective drugs against ischemic insults.[1]
-
Pentylenetetrazole (PTZ)-Induced Epilepsy Model (Zebrafish): PTZ is a GABA-A receptor antagonist that induces seizure-like behavior in zebrafish larvae. This model is used to screen for compounds with anticonvulsant and neuroprotective properties, particularly those that mitigate oxidative stress and inflammation associated with seizures.[4][5]
Behavioral Testing
-
Inhibitory Avoidance Task: This task assesses learning and memory. An animal is placed in a two-compartment apparatus and receives a mild foot shock in the preferred dark compartment. The latency to re-enter the dark compartment is measured to evaluate memory retention. Longer latencies suggest improved memory.
-
Motor Coordination Analysis: In zebrafish larvae, motor coordination can be quantified by tracking their movement patterns and swimming behavior in response to stimuli. Automated tracking systems are often used to measure parameters like distance moved, velocity, and turning angle.[4][5]
Histological and Biochemical Analysis
-
Immunohistochemistry: This technique is used to visualize and quantify specific proteins in tissue sections. For neuroprotection studies, common markers include:
-
Cresyl Violet Staining: This method stains Nissl bodies in neurons, allowing for the assessment of neuronal morphology and loss.[7]
-
Biochemical Assays:
-
ELISA: To measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β).
-
GSH Assay: To quantify the levels of the antioxidant glutathione.
-
LDH Assay: To measure lactate dehydrogenase leakage, an indicator of cell damage.
-
ROS Assay: To determine the levels of reactive oxygen species, a marker of oxidative stress.[4][5]
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of benzothiazole derivatives are believed to be mediated through various signaling pathways. Below are diagrams illustrating the key pathways associated with the comparative compounds.
The benzothiazole derivative AS601245 exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1][10] Neuronal stress, such as ischemia, activates the JNK pathway, leading to the phosphorylation of c-Jun and subsequent apoptosis.[11][12] By inhibiting JNK, AS601245 blocks this cascade, thereby promoting neuronal survival.[1]
The neuroprotective effects of compounds like 6-nitrobenzo[d]thiazol-2-amine (N3) are associated with their antioxidant and anti-inflammatory properties.[4][5] Neuronal insults can lead to an increase in reactive oxygen species (ROS) and neuroinflammation, both of which contribute to neuronal damage.[[“]][14][15][16] N3 appears to mitigate these effects by enhancing antioxidant defenses, such as increasing glutathione (GSH) levels, and by suppressing the expression of pro-inflammatory genes, ultimately leading to neuroprotection.[4][5]
The validation of a neuroprotective compound in vivo typically follows a structured workflow.[17][18][19] This involves selecting an appropriate animal model that mimics a specific neurodegenerative condition, followed by the administration of the test compound and relevant controls.[17] Behavioral tests are conducted to assess functional outcomes, and post-mortem analyses provide insights into the underlying cellular and molecular changes.[17][20][21][22][23]
References
- 1. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the JNK pathway as a therapeutic protective strategy for nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neuroprotective effects of K252a through inhibiting MLK3/MKK7/JNK3 signaling pathway on ischemic brain injury in rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. paulogentil.com [paulogentil.com]
- 13. consensus.app [consensus.app]
- 14. Targeting natural antioxidant polyphenols to protect neuroinflammation and neurodegenerative diseases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tackling In Vivo Experimental Design [modernvivo.com]
- 20. Quantitative histological evaluation of neuroprotective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. scantox.com [scantox.com]
Assessing the Selectivity of 2-Aminobenzothiazole Derivatives for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of modern drug discovery. The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with a diverse range of derivatives demonstrating potent anticancer properties. This guide provides a comparative analysis of the selectivity of various 2-aminobenzothiazole derivatives for cancer cells over normal cells, supported by experimental data and detailed methodologies. While the initial focus was on derivatives of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, the available literature providing direct comparative cytotoxicity data is limited. Therefore, this guide considers a broader class of 2-aminobenzothiazole derivatives to illustrate the principles of selectivity.
Data Presentation: Comparative Cytotoxicity
The selectivity of a potential anticancer compound is a critical parameter in its preclinical evaluation. It is often expressed as a selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.
The following tables summarize the in vitro cytotoxicity (IC50 values) of selected 2-aminobenzothiazole derivatives against various human cancer cell lines and normal cell lines.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 ± 0.72 | PBMCs | > 300 | > 46.6 | [1] |
| A549 | Lung Carcinoma | 9.62 ± 1.14 | PBMCs | > 300 | > 31.2 | [1] | |
| A375 | Melanoma | 8.07 ± 1.36 | PBMCs | > 300 | > 37.2 | [1] | |
| Compound 23 | HT-29 | Colorectal Adenocarcinoma | - | HEK-293T | Marginal Cytotoxicity | - | [1] |
| PC-3 | Prostate Cancer | - | HEK-293T | Marginal Cytotoxicity | - | [1] | |
| A549 | Lung Carcinoma | - | HEK-293T | Marginal Cytotoxicity | - | [1] | |
| U87MG | Glioblastoma | - | HEK-293T | Marginal Cytotoxicity | - | [1] | |
| Compound 45 | A549 | Lung Carcinoma | 0.44 ± 0.03 | BEAS-2B | 2.9 ± 0.55 | ~6.6 | [2][3] |
| H1975 | Lung Carcinoma | 0.49 ± 0.09 | BEAS-2B | 2.9 ± 0.55 | ~5.9 | [2] | |
| Thiourea Derivative IVe | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | - | - | - | [4] |
| MCF-7 | Breast Cancer | 15-30 | - | - | - | [4] | |
| HeLa | Cervical Cancer | 33-48 | - | - | - | [4] | |
| Thiourea Derivative IVf | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | - | - | - | [4] |
| MCF-7 | Breast Cancer | 15-30 | - | - | - | [4] | |
| HeLa | Cervical Cancer | 33-48 | - | - | - | [4] | |
| Thiourea Derivative IVh | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | - | - | - | [4] |
| 2-aminobenzothiazole-TZD series, compound 20 | HepG2 | Liver Cancer | 9.99 | - | - | - | [1] |
| HCT-116 | Colon Cancer | 7.44 | - | - | - | [1] | |
| MCF-7 | Breast Cancer | 8.27 | - | - | - | [1] | |
| OMS5 | A549 | Lung Cancer | 22.13 - 61.03 | - | - | - | [5][6][7] |
| MCF-7 | Breast Cancer | 22.13 - 61.03 | - | - | - | [5][6][7] | |
| OMS14 | A549 | Lung Cancer | 22.13 - 61.03 | - | - | - | [5][6][7] |
| MCF-7 | Breast Cancer | 22.13 - 61.03 | - | - | - | [5][6][7] |
Note: "-" indicates that the data was not provided in the cited literature. PBMCs: Peripheral Blood Mononuclear Cells; HEK-293T: Human Embryonic Kidney 293T cells; BEAS-2B: Human Bronchial Epithelial Cells.
Experimental Protocols
The assessment of cytotoxicity is a fundamental experiment in the evaluation of potential anticancer agents. The most commonly employed method is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
- Cancer and normal cells are harvested during their exponential growth phase.
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the 2-aminobenzothiazole derivative is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.
- The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound.
- Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
- The plates are incubated for a further 48-72 hours.
3. MTT Addition and Incubation:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
4. Formazan Solubilization:
- The medium containing MTT is carefully removed from the wells.
- 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
- The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several 2-aminobenzothiazole derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. A prominent target is the PI3K/Akt/mTOR pathway , which plays a crucial role in cell growth, proliferation, survival, and angiogenesis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the simplified PI3K/Akt/mTOR signaling cascade and the inhibitory action of certain 2-aminobenzothiazole derivatives.
Caption: PI3K/Akt/mTOR pathway and inhibition by 2-aminobenzothiazole derivatives.
By inhibiting key kinases such as PI3K, Akt, and mTOR, these derivatives can disrupt the downstream signaling events that promote cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest.[5][8] Other targeted kinases by this class of compounds include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8]
Experimental Workflow for Assessing Selectivity
The logical flow for evaluating the selectivity of 2-aminobenzothiazole derivatives is outlined below.
Caption: Workflow for determining the selectivity of anticancer compounds.
References
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the anticancer activity of bischalcone analogs in human lung carcinoma (A549) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity study of pyrazole derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
The Therapeutic Potential of Benzothiazole Derivatives in Oncology: A Comparative Review
A comprehensive analysis of the burgeoning field of benzothiazole derivatives reveals a promising class of compounds with significant therapeutic potential in the fight against cancer. These heterocyclic molecules have demonstrated broad-spectrum anticancer activities across a multitude of cancer cell lines, operating through diverse mechanisms of action. This guide provides a comparative overview of their efficacy, delves into the intricate signaling pathways they modulate, and outlines the experimental protocols utilized for their evaluation, offering a vital resource for researchers, scientists, and drug development professionals.
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1] Extensive research has underscored the potential of substituted benzothiazoles as potent anticancer agents, effective against a variety of cancer cell lines.[2][3][4] The anticancer efficacy of these derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring system.[5]
Comparative Anticancer Activity of Benzothiazole Derivatives
The cytotoxic activity of various benzothiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key quantitative measures of a compound's potency. The following tables summarize the in vitro cytotoxic activity of representative benzothiazole derivatives, showcasing the impact of different chemical modifications on their anticancer effects.
| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Thiourea Derivatives | Benzothiazole moiety based thiourea derivatives | MCF-7 (Breast), HeLa (Cervical) | Not specified, but showed potential | [2] |
| Hydrazine Derivatives | Hydrazine based benzothiazole 11 | HeLa (Cervical), COS-7 (Kidney Fibroblast) | 2.41 (HeLa), 4.31 (COS-7) | [3] |
| Pyridine Based Derivatives | Substituted bromopyridine acetamide benzothiazole 29 | SKRB-3 (Breast), SW620 (Colon), A549 (Lung), HepG2 (Liver) | 0.0012 (SKRB-3), 0.0043 (SW620), 0.044 (A549), 0.048 (HepG2) | [2][6] |
| Substituted pyridine based acetamide benzothiazole 30 | Wide spectrum of human cell lines | Potent anti-proliferative activities | [2] | |
| Pyrazole Based Derivatives | Pyrazole based benzothiazole derivatives 32 and 33 | 60 tumor cell lines | Micromolar and sub-micromolar range | [2] |
| Pyrimidine Based Derivatives | Substituted pyrimidine containing benzothiazole 35 | Lung, Breast, and Renal cancer cell lines | Excellent growth inhibition | [2][3] |
| Benzamide Based Derivatives | Substituted methoxybenzamide benzothiazole 41 and chloromethylbenzamide benzothiazole 42 | A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A375 | 1.1 - 8.8 | [2] |
| Indole Based Derivatives | Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon), H460 (Lung), A549 (Lung), MDA-MB-231 (Breast) | 0.024 (HT-29), 0.29 (H460), 0.84 (A549), 0.88 (MDA-MB-231) | [2][3] |
| Thiazolidine Derivatives | Nitrobenzylidene containing thiazolidine derivative 54 | MCF7 (Breast), HEPG2 (Liver) | 0.036 (MCF7), 0.048 (HEPG2) | [3] |
| Oxothiazolidine Based Derivatives | Substituted chlorophenyl oxothiazolidine based benzothiazole 53 | HeLa (Cervical) | 9.76 | [2] |
| Ru(III) Complexes | Ru(III) containing methylbenzothiazole 60 | K-562 (Leukemia), KE-37 (Leukemia) | 16.21 (K-562), 7.74 (KE-37) | [3] |
| Chloroacetylated Derivatives | Derivatives 61 and 62 | A549 (Lung) | 10.67 µg/mL (61), 9.0 µg/mL (62) | [3] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol | Compound 7e | SKRB-3 (Breast), SW620 (Colon), A549 (Lung), HepG2 (Liver) | 0.0012 (SKRB-3), 0.0043 (SW620), 0.044 (A549), 0.048 (HepG2) | [7] |
| 2-Substituted Benzothiazoles | Compound 4a and 4b | PANC-1 (Pancreatic) | 27 (4a), 35 (4b) | [8] |
| 1,2,3-Triazole Benzothiazole Derivatives | Compound K18 | Kyse30 (Esophageal), EC-109 (Esophageal) | 0.042 (Kyse30), 0.038 (EC-109) | [9] |
Mechanisms of Anticancer Action and Signaling Pathways
Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often involving the modulation of critical signaling pathways that regulate cell proliferation, survival, and death.[1][5] Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like protein kinases and tubulin.
A simplified overview of a common experimental workflow to assess the anticancer potential of benzothiazole derivatives is depicted below.
Caption: A general workflow for the synthesis and evaluation of benzothiazole derivatives as anticancer agents.
Several key signaling pathways are frequently implicated in the anticancer activity of benzothiazole derivatives.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Some benzothiazole derivatives have been shown to induce apoptosis by suppressing this pathway.[10][11]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain benzothiazole derivatives, leading to apoptosis.
EGFR and Downstream Pathways (JAK/STAT, ERK/MAPK)
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like JAK/STAT and ERK/MAPK, promoting cell proliferation and survival. Benzothiazole derivatives have been shown to downregulate EGFR and inhibit these pathways.[11]
Caption: Benzothiazole derivatives can inhibit EGFR, thereby blocking downstream pro-survival pathways.
Tubulin Polymerization Inhibition
Microtubules, polymers of tubulin, are essential for cell division. Some benzothiazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site.[12][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Caption: Inhibition of tubulin polymerization by benzothiazole derivatives leads to cell cycle arrest and apoptosis.
Experimental Protocols
The evaluation of the anticancer potential of benzothiazole derivatives relies on a battery of standardized in vitro and in vivo assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[1]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[11]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9, to confirm the induction of apoptosis.[6]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide, and the DNA content is measured. An accumulation of cells in a particular phase, such as the G2/M phase, can indicate that the compound interferes with cell division.[9]
Conclusion
Benzothiazole derivatives represent a versatile and potent class of anticancer agents. Their efficacy is highly dependent on the specific chemical substitutions, which fine-tune their biological activity and mechanism of action. The ability of these compounds to modulate multiple critical signaling pathways, including those involved in cell survival, proliferation, and division, highlights their significant therapeutic potential. Further research, including preclinical and clinical studies, is warranted to fully elucidate their clinical utility and to develop novel, targeted cancer therapies based on the benzothiazole scaffold.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review | CoLab [colab.ws]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, a compound noted for its potential applications in neuroprotection and cancer therapy.[1][2][3][4] Adherence to these guidelines is paramount for ensuring a safe laboratory environment and compliance with regulatory standards.
Hazard Profile
| Hazard Class | Hazard Statement | Pictogram |
| Acute toxicity, oral | H302: Harmful if swallowed | Irritant |
| Skin corrosion/irritation | H315: Causes skin irritation | Irritant |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Irritant |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Irritant |
Given these hazards, meticulous handling and disposal are required to mitigate risks of exposure and environmental contamination.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound. This protocol is based on general best practices for hazardous chemical waste and should be adapted to comply with the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield to protect against splashes.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable).
-
A lab coat to protect skin and clothing.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
Step 2: Waste Segregation
-
Solid Waste: Collect any solid this compound, contaminated materials (e.g., weighing paper, gloves, paper towels), and empty containers in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If the compound is in a solution, it should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams. Check your institution's waste compatibility charts.
Step 3: Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation," "May cause respiratory irritation").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and have secondary containment to prevent spills.
Step 5: Arrange for Pickup
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste transfer and documentation.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.
Experimental Context
This compound and its derivatives are subjects of ongoing research, particularly in the development of anticancer agents. Studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, such as A549 lung cancer cells.[2][3] Other research has explored its role in regulating cellular pathways relevant to the human papillomavirus (HPV) and its potential in treating cervical cancer.[4] Given its cytotoxic and biologically active nature, it is imperative that all waste generated from such experiments be treated as hazardous.
By adhering to these structured disposal procedures, laboratories can maintain a high standard of safety and environmental stewardship, fostering a culture of responsibility that extends beyond the research itself.
References
- 1. Buy this compound | 21222-61-7 [smolecule.com]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Personal protective equipment for handling 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
Essential Safety and Handling Guide for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Based on data from analogous compounds such as 2-aminobenzothiazole and 6-aminobenzothiazole, this compound should be handled as a potentially hazardous substance. Heterocyclic aromatic amines, as a class, are noted for their potential carcinogenic and mutagenic properties, with some being readily absorbed through the skin.[1]
Anticipated GHS Hazard Classifications:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2][3] | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2][3] | Warning | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | Warning | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | Warning | GHS07 |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and personal protective equipment are the primary barriers against chemical exposure.
| Control/PPE | Specification | Rationale |
| Ventilation | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of dust or vapors. |
| Eye/Face Protection | Chemical safety goggles and a face shield are required.[4] | Protects against splashes and airborne particles. Safety glasses must be worn beneath the face shield.[4] |
| Hand Protection | Wear two pairs of chemotherapy-grade nitrile gloves.[5] | Provides a robust barrier against skin absorption. |
| Body Protection | A polyethylene-coated polypropylene disposable gown or equivalent.[5] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust or aerosols are generated outside of a fume hood. | To provide an additional layer of protection against inhalation. |
| Footwear | Closed-toe shoes are mandatory. | Protects feet from spills. |
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminobenzothiazole CAS 136-95-8 | 801268 [merckmillipore.com]
- 3. geneseo.edu [geneseo.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
